Dansyl-NECA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)/t24-,25+,26-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDPJPUVKHWZHU-YRIIQKNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dansyl-NECA
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dansyl-NECA
This compound is a synthetically modified adenosine analog that serves as a valuable tool in pharmacology and molecular biology research. It is a derivative of the potent, non-selective adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine), to which a dansyl fluorescent group has been attached. This modification imparts fluorescent properties to the molecule, enabling its use in a variety of sophisticated assay systems for studying adenosine receptors, particularly the A₁ subtype, for which it exhibits high affinity and selectivity.[1][2] Its ability to be visualized directly allows for the investigation of receptor localization and dynamics in vitro and in tissue preparations.
Core Mechanism of Action: A Selective A₁ Adenosine Receptor Agonist
The primary mechanism of action of this compound is its function as a high-affinity agonist at the A₁ adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Upon binding to the A₁ receptor, this compound induces a conformational change in the receptor protein. This change facilitates the coupling and activation of intracellular heterotrimeric G proteins of the Gαi/o family.[3] The activation of these G proteins initiates a cascade of downstream signaling events that ultimately mediate the physiological effects associated with A₁ receptor stimulation.
Downstream Signaling Pathways
Activation of the A₁ adenosine receptor by this compound triggers a well-defined signaling cascade, primarily characterized by the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
The Gαi subunit, upon activation, directly inhibits the enzyme adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, this compound effectively reduces the intracellular concentration of cAMP. A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets to regulate a wide array of cellular functions.
References
Dansyl-NECA: A Technical Guide to its Application as a Fluorescent Adenosine A₁ Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-NECA is a fluorescent derivative of the potent adenosine receptor agonist, 5'-N-ethylcarboxamidoadenosine (NECA). By incorporating a dansyl fluorophore, this compound serves as a valuable tool for studying the adenosine A₁ receptor (A₁R). Its intrinsic fluorescence allows for direct visualization and quantification of receptor binding and localization in various experimental settings, offering a non-radioactive alternative for receptor research. This technical guide provides an in-depth overview of this compound, including its binding characteristics, signaling pathways, and detailed experimental protocols for its use in binding assays, functional assays, and fluorescence microscopy.
Core Properties and Binding Affinity of this compound
This compound exhibits a marked selectivity for the adenosine A₁ receptor subtype. The binding affinity of this compound and its parent compound, NECA, for different adenosine receptor subtypes are summarized below.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| This compound | A₁ | 27[1] |
| A₂ | 4300[1] | |
| A₃ | 3600[1] | |
| NECA | Human A₁ | 14[2] |
| Human A₂ₐ | 20[2] | |
| Human A₃ | 6.2 |
Adenosine A₁ Receptor Signaling Pathway
The adenosine A₁ receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gᵢ/Gₒ family. Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated G protein then modulates downstream effector proteins, resulting in a variety of cellular responses.
The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates the phosphorylation of various downstream targets. Additionally, the βγ subunits of the activated G protein can directly modulate the activity of other effectors, including phospholipase C (PLC) and various ion channels, leading to changes in intracellular calcium levels and membrane potential.
Experimental Protocols
Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of a test compound for the adenosine A₁ receptor using this compound as the fluorescent ligand.
Materials:
-
Cells or tissues expressing adenosine A₁ receptors (e.g., CHO-A₁ cells)
-
This compound
-
Test compound (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂ and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Fluorescence microplate reader
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the A₁ receptor.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of this compound (typically at or below its K₋ value).
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, include wells with a high concentration of a known A₁ receptor antagonist (e.g., DPCPX).
-
To determine total binding, include wells with this compound and no test compound.
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound ligand.
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-
Detection:
-
Place the filters in a new 96-well plate.
-
Measure the fluorescence of the bound this compound using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (typically around 340 nm excitation and 520 nm emission).
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of this compound and K₋ is its dissociation constant.
-
Functional cAMP Assay
This protocol describes a functional assay to measure the ability of this compound to act as an agonist at the A₁ receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing adenosine A₁ receptors (e.g., HEK293-A₁ cells)
-
This compound
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)
-
96-well cell culture plates
-
Luminometer or appropriate plate reader for the chosen cAMP assay kit
Procedure:
-
Cell Culture:
-
Seed cells expressing the A₁ receptor into a 96-well plate and culture until they reach the desired confluency.
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-
Assay Preparation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
-
Agonist Stimulation:
-
Add varying concentrations of this compound to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.
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-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the assay kit and the appropriate plate reader.
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-
Data Analysis:
-
Plot the measured cAMP levels as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal inhibition) and Eₘₐₓ (maximal inhibitory effect) values for this compound.
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Fluorescence Microscopy for A₁ Receptor Visualization
This protocol provides a general workflow for visualizing the localization of adenosine A₁ receptors in cells or tissue sections using this compound.
Materials:
-
Cells or tissue sections expressing A₁ receptors
-
This compound
-
Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell imaging
-
Blocking buffer (e.g., PBS containing 1% BSA)
-
Mounting medium
-
Microscope slides and coverslips
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Fluorescence microscope with a suitable filter set for the dansyl fluorophore (excitation ~340 nm, emission ~520 nm)
Procedure:
-
Sample Preparation:
-
For cultured cells, grow them on glass coverslips.
-
For tissues, prepare thin sections (e.g., cryosections).
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-
Fixation (for fixed-cell imaging):
-
If not performing live-cell imaging, fix the samples with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Wash the samples several times with PBS.
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-
Blocking:
-
Incubate the samples with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding of the fluorescent ligand.
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Labeling:
-
Incubate the samples with a solution of this compound in a suitable buffer (e.g., PBS with 0.1% BSA) for a defined period (e.g., 1-2 hours) at room temperature or 37°C. The optimal concentration of this compound should be determined empirically but is typically in the nanomolar range.
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To demonstrate specificity, a control sample should be co-incubated with this compound and a high concentration of a non-fluorescent A₁ receptor antagonist (e.g., DPCPX).
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Washing:
-
Wash the samples extensively with PBS to remove unbound this compound.
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Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope equipped with a filter set appropriate for the dansyl fluorophore. Capture images of both the specifically labeled samples and the antagonist-blocked control samples.
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Image Analysis:
-
Analyze the captured images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the A₁ receptors. A significant reduction in fluorescence in the control sample confirms the specificity of the labeling.
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Conclusion
This compound is a versatile and valuable tool for researchers studying the adenosine A₁ receptor. Its fluorescent properties enable a range of applications, from quantitative binding assays to the visualization of receptor localization within cells and tissues. The protocols provided in this guide offer a framework for the effective use of this compound in characterizing the pharmacology and cellular biology of the adenosine A₁ receptor. As with any experimental technique, optimization of the specific conditions for the cell or tissue system under investigation is recommended to achieve the most reliable and informative results.
References
Dansyl-NECA: An Agonist of the A1 Adenosine Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dansyl-NECA, a fluorescent derivative of the potent adenosine analog 5'-N-Ethylcarboxamidoadenosine (NECA), functions as a high-affinity and selective agonist for the A1 adenosine receptor . This guide elucidates the pharmacological properties of this compound, providing a comprehensive overview of its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization. Contrary to some commercial listings labeling it as an antagonist, the primary scientific literature robustly supports its role as an agonist. This document aims to clarify this discrepancy and serve as a detailed resource for professionals in the fields of pharmacology and drug development.
Pharmacological Profile of this compound
This compound's pharmacological activity is primarily defined by its interaction with adenosine receptors, a class of G protein-coupled receptors (GPCRs). Its parent compound, NECA, is a well-established non-selective adenosine receptor agonist. The addition of a dansyl group, a fluorescent tag, to the N6 position of the adenosine moiety confers the molecule its fluorescent properties while maintaining a strong and selective affinity for the A1 adenosine receptor subtype.
Quantitative Data: Binding Affinity
The binding affinity of this compound for different adenosine receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher affinity.
| Ligand | Receptor Subtype | Kᵢ (nM) | Reference |
| This compound | A1 | 27 | [1][2] |
| This compound | A2 | 4300 | [1][2] |
| This compound | A3 | 3600 | [1] |
Table 1: Binding affinities of this compound for human adenosine receptor subtypes.
A1 Adenosine Receptor Signaling Pathway
As an agonist of the A1 adenosine receptor, this compound activates downstream signaling cascades that are primarily inhibitory in nature. The A1 receptor is coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger.
Experimental Protocols
The characterization of this compound as an A1 adenosine receptor agonist involves several key experimental procedures.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.
Objective: To quantify the affinity of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
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Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1).
-
Unlabeled this compound as the competing ligand.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
Chemical structure and properties of Dansyl-NECA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dansyl-NECA is a fluorescent derivative of the potent adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into its application in studying adenosine receptors, particularly the A1 subtype for which it shows high affinity and selectivity. This document includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a hybrid molecule that combines the structural features of NECA, a non-selective adenosine receptor agonist, with a dansyl chloride fluorescent tag. The dansyl group is attached to the N6-position of the adenine core of NECA via a hexyl spacer. This modification confers fluorescent properties to the molecule, enabling its use in a variety of fluorescence-based assays.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-Deoxy-1-[6-[[6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]hexyl]amino]-9H-purin-9-yl]-N-ethyl-β-D-ribofuranuronamide | |
| CAS Number | 219982-12-4 | |
| Molecular Formula | C30H40N8O6S | |
| Molecular Weight | 640.75 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Predicted pKa | 11.98 ± 0.50 | |
| Predicted Density | 1.46 g/cm³ | |
| SMILES | CN(C)c1cccc2c1ccc(S(=O)(=O)NCCCCCCNC3=C4N=C(N[C@H]5--INVALID-LINK----INVALID-LINK----INVALID-LINK--O5)N=C4N=C3)c2 |
Pharmacological Properties
This compound is primarily characterized as a high-affinity and selective fluorescent agonist for the adenosine A1 receptor.[1] However, some commercial suppliers have described it as an antagonist. The majority of scientific literature supports its role as an agonist, a characteristic inherited from its parent compound, NECA. The fluorescent properties of this compound make it a valuable tool for visualizing and studying the localization and dynamics of adenosine A1 receptors.
Table 2: Pharmacological Profile of this compound
| Parameter | Receptor Subtype | Value (Ki, nM) | Reference |
| Binding Affinity | Adenosine A1 | 27 | [1] |
| Adenosine A2 | 4300 | [1] | |
| Adenosine A3 | 3600 | [1] | |
| Functional Activity | Adenosine A1 | Agonist | [1] |
Synthesis
The synthesis of this compound was first described by Macchia et al. in 1998. The general scheme involves the N6-alkylation of NECA with a bifunctional linker, followed by the coupling of the dansyl moiety.
Detailed Synthesis Protocol (Based on Macchia et al., 1998)
A detailed, step-by-step protocol for the synthesis of this compound would require access to the full experimental details within the cited publication. The general, non-proprietary steps would likely involve:
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Protection of functional groups: The ribose hydroxyl groups of NECA are protected to prevent unwanted side reactions.
-
N6-alkylation: The protected NECA is reacted with a dihaloalkane (e.g., 1,6-dibromohexane) under basic conditions to introduce the hexyl spacer at the N6 position.
-
Introduction of the amino group: The terminal halide of the N6-hexyl chain is converted to a primary amine, for example, through a Gabriel synthesis or by reaction with an excess of ammonia.
-
Dansylation: The resulting N6-(6-aminohexyl)-NECA derivative is reacted with dansyl chloride in a suitable solvent and base to form the sulfonamide linkage.
-
Deprotection: The protecting groups on the ribose moiety are removed to yield the final product, this compound.
-
Purification: The final compound is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Experimental Protocols
This compound is a versatile tool for various experimental applications, primarily focused on the study of adenosine A1 receptors.
Fluorescent Ligand Receptor Binding Assay
This protocol outlines a general procedure for a competition binding assay to determine the affinity of a test compound for the adenosine A1 receptor using this compound as the fluorescent probe.
Materials:
-
Cell membranes expressing the adenosine A1 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution (in DMSO).
-
Unlabeled competitor compounds.
-
96-well microplates (black, clear bottom for fluorescence reading).
-
Fluorescence plate reader.
Procedure:
-
Prepare a dilution series of the unlabeled competitor compound in the assay buffer.
-
In each well of the microplate, add a fixed concentration of this compound (typically at a concentration close to its Kd for the A1 receptor).
-
Add the different concentrations of the competitor compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a known A1 receptor antagonist (e.g., DPCPX).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (typically around 340 nm excitation and 520 nm emission).
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a percentage of total binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor. Calculate the Ki value using the Cheng-Prusoff equation.
Fluorescence Microscopy for Receptor Visualization
This protocol provides a general workflow for visualizing adenosine A1 receptors in cultured cells using this compound.
Materials:
-
Cells expressing adenosine A1 receptors (can be transiently or stably transfected).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
This compound.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium.
-
Fluorescence microscope with appropriate filters for the dansyl fluorophore.
Procedure:
-
Seed the cells on glass coverslips in a culture dish and allow them to adhere and grow.
-
Incubate the cells with this compound at a suitable concentration (e.g., 50-100 nM) in serum-free medium for a specific duration (e.g., 30-60 minutes) at 37°C.
-
To determine non-specific binding, pre-incubate a parallel set of cells with a high concentration of an unlabeled A1 receptor antagonist before adding this compound.
-
Wash the cells three times with ice-cold PBS to remove unbound this compound.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualize the cells using a fluorescence microscope. The fluorescence signal from this compound will indicate the localization of the adenosine A1 receptors.
Signaling Pathways and Visualizations
As an agonist for the adenosine A1 receptor, this compound is expected to initiate the canonical Gαi-coupled signaling pathway.
Adenosine A1 Receptor Signaling Pathway
Activation of the A1 receptor by an agonist like this compound leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow: Competition Binding Assay
The following diagram illustrates the workflow for a typical competition binding assay using this compound.
Caption: Workflow for a Competition Binding Assay.
Conclusion
This compound is a valuable fluorescent probe for the study of adenosine A1 receptors. Its high affinity and selectivity, coupled with its fluorescent properties, make it a powerful tool for receptor binding assays, fluorescence microscopy, and potentially other advanced fluorescence-based techniques. This guide provides a foundational understanding of its chemical and pharmacological properties, along with generalized protocols for its use. Researchers are encouraged to consult the primary literature for more specific details related to their particular experimental systems.
References
Synthesis of Dansyl-NECA: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Dansyl-NECA, a fluorescent agonist for the adenosine A1 receptor. The information compiled herein is intended to support researchers in utilizing this valuable tool for studying adenosine receptor signaling and related drug discovery efforts.
Introduction to this compound
This compound is a derivative of the potent, non-selective adenosine receptor agonist NECA (5'-(N-Ethylcarboxamido)adenosine). It is chemically modified by the attachment of a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, a widely used fluorescent probe. This modification confers fluorescence to the molecule, allowing for its use in a variety of fluorescence-based assays, including fluorescence microscopy and binding studies. This compound exhibits a marked selectivity for the adenosine A1 receptor subtype, making it a valuable tool for investigating the specific roles of this receptor.[1]
Synthesis of this compound
The synthesis of this compound involves the coupling of a NECA derivative with a suitable dansyl-containing linker. While a definitive, publicly available step-by-step protocol for this compound is scarce, a representative synthesis can be extrapolated from the well-documented synthesis of analogous N6-dansylaminoalkyl-substituted NECA derivatives.[1] The general strategy involves the reaction of a precursor, N6-(aminoalkyl)-NECA, with dansyl chloride.
Synthesis Workflow
Experimental Protocol (Representative)
This protocol is a representative procedure based on the synthesis of similar N6-dansylaminoalkyl-NECA derivatives and should be optimized for specific laboratory conditions.
Step 1: Synthesis of N6-(6-aminohexyl)-NECA
A solution of NECA and a suitable protected 6-aminohexyl halide (e.g., N-Boc-6-bromohexylamine) are reacted in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate) at an elevated temperature. Following the reaction, the protecting group (e.g., Boc) is removed under acidic conditions to yield N6-(6-aminohexyl)-NECA.
Step 2: Dansylation of N6-(6-aminohexyl)-NECA
To a solution of N6-(6-aminohexyl)-NECA in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium bicarbonate is added. Dansyl chloride, dissolved in a solvent like acetone, is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature in the dark for several hours.
Step 3: Purification and Characterization
The crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3][4] The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H40N8O6S | |
| Molecular Weight | 640.75 g/mol | |
| Purity | ≥99% (by HPLC) | |
| Solubility | Soluble in DMSO |
Table 2: Fluorescence Properties of Dansyl Moiety
| Property | Value | Reference |
| Excitation Maximum (λex) | ~333-340 nm | |
| Emission Maximum (λem) | ~515-535 nm | |
| Quantum Yield (ΦF) | Environmentally sensitive | |
| Molar Extinction Coefficient (ε) | Dependent on solvent |
Note: The fluorescence properties of the dansyl group are highly sensitive to the local environment. The exact values for this compound should be determined experimentally.
Table 3: Binding Affinities (Ki) of this compound for Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Adenosine A1 | 27 | |
| Adenosine A2 | 4300 | |
| Adenosine A3 | 3600 |
Adenosine A1 Receptor Signaling Pathway
This compound, as an agonist of the adenosine A1 receptor, activates a signaling cascade primarily mediated by the inhibitory G protein, Gαi.
Upon binding of this compound, the A1 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer. The activated Gαi-GTP subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ dimer can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Additionally, the Gβγ subunits can directly modulate ion channels, leading to the opening of potassium channels (hyperpolarization) and inhibition of calcium channels.
Experimental Protocols: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the adenosine A1 receptor using a radiolabeled ligand and this compound as a competitor.
Experimental Workflow
Detailed Methodology
-
Membrane Preparation: Prepare cell membranes from a source known to express the adenosine A1 receptor (e.g., CHO cells stably expressing the human A1 receptor).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand for the A1 receptor (e.g., [3H]DPCPX), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a powerful and selective fluorescent agonist for the adenosine A1 receptor. Its synthesis, while requiring careful execution, yields a versatile tool for a wide range of research applications. The detailed information on its synthesis, quantitative properties, and experimental use provided in this guide is intended to facilitate its effective application in the fields of pharmacology, cell biology, and drug discovery.
References
- 1. Fluorescent probes for adenosine receptors: synthesis and biology of N6-dansylaminoalkyl-substituted NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
Dansyl-NECA: A Technical Guide to Solubility and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and solvent compatibility of Dansyl-NECA, a potent and selective fluorescent agonist for the adenosine A1 receptor. Understanding these properties is critical for the effective design and execution of in vitro and in vivo experiments, ensuring data accuracy and reproducibility.
Core Properties of this compound
This compound is a valuable tool for visualizing and characterizing adenosine A1 receptors. Its fluorescent properties allow for direct observation in various experimental setups.
| Property | Value | Source |
| Molecular Weight | 640.75 g/mol | |
| Formula | C30H40N8O6S | |
| Purity | ≥99% | |
| Storage Temperature | -20°C |
Solubility Profile
The solubility of this compound is a key consideration for the preparation of stock solutions and experimental media. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 100 mM |
Solvent Compatibility and Stability
The stability of this compound in solution is critical for obtaining reliable experimental results. While specific stability data for this compound is limited, information on the closely related compound, dansyl chloride, provides important cautionary insights.
Dansyl chloride is reported to be unstable in DMSO, the recommended solvent for this compound. This suggests that this compound stock solutions in DMSO may also have limited stability and should be prepared fresh whenever possible. If storage is necessary, it should be at -20°C or lower, and the solution should be protected from light and moisture.
The stability of dansyl chloride in aqueous solutions is also a concern, with recommendations against storing aqueous solutions for more than a day. This is attributed to the hydrolysis of the dansyl group in aqueous environments. Therefore, it is strongly advised to prepare aqueous working solutions of this compound immediately before use.
Experimental Protocols
Preparation of a DMSO Stock Solution:
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 156.1 µL of DMSO to 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light. For optimal results, use the stock solution as fresh as possible.
Preparation of an Aqueous Working Solution (Co-solvent Method):
-
Thaw the this compound DMSO stock solution on ice.
-
Serially dilute the stock solution in the desired aqueous buffer (e.g., PBS, TRIS) to the final working concentration immediately before the experiment.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of the experimental system (typically less than 0.5%).
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway:
This compound acts as an agonist at the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the A1 receptor primarily couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can stimulate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Caption: Adenosine A1 Receptor Signaling Pathway
Experimental Workflow for Fluorescent Ligand Binding Assay:
Fluorescent ligands like this compound are valuable alternatives to radioligands for studying receptor-ligand interactions. A typical workflow for a competitive binding assay using this compound is outlined below.
Dansyl-NECA: A Technical Guide to its Fluorescence and Application in Adenosine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent properties of Dansyl-NECA, a key tool for studying adenosine receptors. The document outlines its spectral characteristics, experimental protocols for its use, and its role in elucidating cellular signaling pathways.
Introduction to this compound
This compound is a fluorescent analog of NECA (5'-(N-Ethylcarboxamido)adenosine), a potent agonist for adenosine receptors. The covalent attachment of a dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group imparts fluorescence to the molecule, enabling its use in a variety of fluorescence-based assays. This compound has been shown to be a high-affinity and selective agonist for the A1 adenosine receptor, making it a valuable probe for visualizing and studying this receptor subtype.[1]
Fluorescence Excitation and Emission Spectra
The fluorescence of this compound originates from the dansyl moiety. The exact excitation and emission maxima of this compound are dependent on the solvent environment due to the sensitivity of the dansyl group to polarity. While specific high-resolution spectral data for this compound is not broadly published in standard chemical datasheets, the characteristic spectral properties of the dansyl chromophore provide a reliable reference.
| Fluorophore | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent |
| Dansyl Group (General) | ~335 nm | ~518 nm | Varies |
| Dansyl Chloride | 340 nm | 535 nm | Acetone[2] |
| Dansyl Derivative 1 | 340 nm | 530 nm | Ethanol[3] |
| Dansyl Derivative 2 | 340 nm | 535 nm | Ethanol[3] |
| Dansyl-based Probe | 350 nm | 510 nm | Not Specified |
Table 1: Representative Fluorescence Spectral Data for Dansyl Derivatives.
Experimental Protocols
Determining Fluorescence Spectra of this compound
This protocol outlines a general procedure for measuring the fluorescence excitation and emission spectra of this compound using a fluorescence spectrophotometer.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, ethanol, or a buffered aqueous solution)
-
Fluorescence spectrophotometer with a xenon lamp or equivalent light source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare a dilute working solution (e.g., 1-10 µM) in the final experimental buffer or solvent. The final absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable light output.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Emission Spectrum Measurement:
-
Place a cuvette with the blank solvent in the sample holder.
-
Set the excitation wavelength to the expected maximum (e.g., 340 nm).
-
Scan a range of emission wavelengths (e.g., 400 nm to 700 nm) to record the blank spectrum.
-
Replace the blank with the this compound sample.
-
Keeping the excitation wavelength constant, scan the same emission wavelength range to obtain the emission spectrum of this compound.
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence. The wavelength at the peak intensity is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Place the this compound sample in the holder.
-
Set the emission wavelength to the determined maximum (e.g., 535 nm).
-
Scan a range of excitation wavelengths (e.g., 280 nm to 400 nm).
-
The wavelength at the peak intensity is the excitation maximum (λex).
-
Visualization of A1 Adenosine Receptors
This compound can be used to visualize A1 adenosine receptors in cells and tissues using fluorescence microscopy.
Procedure:
-
Cell/Tissue Preparation:
-
Culture cells expressing the A1 adenosine receptor on glass-bottom dishes or prepare tissue sections.
-
Wash the samples with an appropriate buffer (e.g., PBS or HBSS).
-
-
Labeling:
-
Incubate the samples with a working concentration of this compound (typically in the nanomolar to low micromolar range) in a suitable buffer for a specified time (e.g., 30-60 minutes) at the desired temperature (e.g., room temperature or 37°C).
-
-
Washing:
-
Wash the samples several times with a cold buffer to remove unbound this compound.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filters for the dansyl fluorophore (e.g., DAPI or similar filter set).
-
Acquire images using an excitation wavelength near the λex of this compound and collect the emission signal around its λem.
-
Signaling Pathways
As an A1 adenosine receptor agonist, this compound binding initiates a cascade of intracellular signaling events. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
Key Signaling Events:
-
Receptor Activation: Binding of this compound to the A1 adenosine receptor induces a conformational change in the receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
G-Protein Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate.
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels, such as activating inwardly rectifying potassium channels (GIRKs) and inhibiting voltage-gated calcium channels.
-
Activation of Other Pathways: The Gβγ subunit can also activate other signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
-
Visualizations
References
Visualizing Adenosine Receptors in Tissue Using Dansyl-NECA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Dansyl-NECA, a fluorescent agonist, for the visualization of adenosine receptors in tissue samples. It consolidates key data on its binding properties and offers detailed experimental methodologies derived from established fluorescence microscopy and immunohistochemistry protocols.
Introduction to this compound
This compound is a potent and selective fluorescent agonist for the adenosine A₁ receptor. It is a derivative of NECA (5'-N-Ethylcarboxamidoadenosine), a well-known adenosine receptor agonist, conjugated to a dansyl fluorophore. This fluorescent labeling allows for the direct visualization of adenosine A₁ receptors in tissue preparations using fluorescence microscopy, providing a valuable tool for studying receptor localization and distribution.
Quantitative Data
The binding affinity of this compound for various adenosine receptor subtypes and its fluorescent properties are crucial for its application in receptor visualization.
Binding Affinity
This compound exhibits high affinity and selectivity for the adenosine A₁ receptor subtype. The inhibitory constants (Ki) against various receptor subtypes are summarized below.
| Receptor Subtype | Ki (nM) | Reference |
| Adenosine A₁ | 27 | [1][2][3] |
| Adenosine A₂ | 4300 | [1] |
| Adenosine A₃ | 3600 |
Table 1: Binding affinities of this compound for human adenosine receptor subtypes.
Fluorescent Properties
The dansyl moiety of this compound provides its fluorescent characteristics.
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~335-340 | |
| Emission Maximum (λem) | ~515-535 |
Table 2: Fluorescent properties of the dansyl fluorophore. Note: The exact emission maximum can be environmentally sensitive.
Experimental Protocols
The following protocols are adapted from standard immunohistochemistry (IHC) and fluorescence microscopy procedures for use with this compound. Optimization of incubation times, concentrations, and washing steps may be necessary for specific tissues and experimental setups.
Tissue Preparation
Proper tissue preparation is critical for preserving antigenicity and tissue morphology.
-
Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Dissect the brain or tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Sectioning: Freeze the tissue and cut 20-40 µm thick sections using a cryostat.
-
Storage: Store free-floating sections in a cryoprotectant solution at -20°C until use.
Fluorescent Staining with this compound
This protocol outlines the steps for staining tissue sections with this compound.
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each to remove the cryoprotectant.
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate sections in a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
This compound Incubation:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS with 0.1% Triton X-100). The optimal concentration should be determined empirically but can start in the range of 50-200 nM.
-
Incubate the sections in the this compound solution overnight at 4°C in the dark.
-
-
Washing: Wash the sections extensively to remove unbound this compound. Perform three to four 10-minute washes in PBS with 0.1% Triton X-100, followed by a final wash in PBS.
-
Mounting: Mount the stained sections onto glass slides and allow them to air dry.
-
Coverslipping: Apply a drop of anti-fade mounting medium and place a coverslip over the tissue. Seal the edges with nail polish.
Fluorescence Microscopy and Imaging
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for the dansyl fluorophore.
-
Excitation Filter: A filter that allows wavelengths in the range of 335-340 nm to pass through.
-
Emission Filter: A filter that allows wavelengths in the range of 515-535 nm to be detected.
-
-
Imaging: Acquire images using a sensitive camera. It is advisable to acquire a negative control (sections incubated without this compound) to assess background fluorescence.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for visualizing adenosine receptors using this compound.
Adenosine A₁ Receptor Signaling Pathway
This compound acts as an agonist at the adenosine A₁ receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by A₁ receptor activation is depicted below.
References
The Advent of Dansyl-NECA in Neuroscience: A Technical Guide to Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies and potential applications of Dansyl-NECA, a fluorescently labeled derivative of the potent adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine), in the field of neuroscience. By summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to equip researchers with the foundational knowledge to leverage this and similar fluorescent probes in their investigations of the adenosinergic system.
Introduction to this compound and Fluorescent Ligands in Neuroscience
The adenosinergic system, comprising four G protein-coupled receptor (GPCR) subtypes (A₁, A₂A, A₂B, and A₃), is a critical modulator of neuronal activity, synaptic transmission, and neuroinflammation. Understanding the precise localization, trafficking, and function of these receptors is paramount for developing targeted therapeutics for a range of neurological and psychiatric disorders. Fluorescent ligands, such as this compound, have emerged as powerful tools to study these processes in real-time and in native cellular environments, offering a safer and often more versatile alternative to traditional radioligand binding assays.[1][2][3]
This compound is a derivative of NECA, a high-affinity, non-selective agonist for adenosine receptors, that has been covalently linked to a dansyl fluorophore.[4] This fluorescent tag allows for the direct visualization and quantification of the ligand-receptor interaction. Preliminary studies have suggested that derivatives of this compound can exhibit selectivity for specific adenosine receptor subtypes, highlighting their potential for targeted pharmacological studies.[4]
Quantitative Pharmacological Data
While comprehensive binding affinity data for a single, specific this compound compound across all adenosine receptor subtypes is not yet fully available in the public domain, data from closely related fluorescent NECA derivatives provide valuable insights into the expected pharmacological profile. The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀/pEC₅₀) for a representative fluorescent NECA derivative, CA200623, which can serve as a proxy for understanding the potential interactions of this compound.
| Receptor Subtype | Ligand | Parameter | Value | Reference |
| A₁ | CA200623 (Fluorescent NECA derivative) | pEC₅₀ | 8.47 | |
| A₂A | CA200623 (Fluorescent NECA derivative) | pEC₅₀ | 6.76 | |
| A₂B | CA200623 (Fluorescent NECA derivative) | pEC₅₀ | 5.69 | |
| A₃ | CA200623 (Fluorescent NECA derivative) | pEC₅₀ | 8.57 |
Note: The data presented is for a fluorescent NECA derivative (CA200623) and should be considered as an estimation of the potential binding profile of this compound. The length and attachment point of the linker between the pharmacophore and the fluorophore can significantly influence binding affinity and selectivity. A study on N⁶-dansylaminoalkyl-substituted NECA derivatives has shown that a derivative with a C6 alkyl spacer exhibits marked selectivity for the A₁ receptor subtype.
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound and similar fluorescent ligands in neuroscience research.
Fluorescent Ligand Competition Binding Assay
This protocol allows for the determination of the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with this compound for binding to adenosine receptors expressed in cell membranes or whole cells.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).
-
This compound.
-
Unlabeled competitor ligands.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing MgCl₂ (10 mM).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Preparation of Ligand Solutions: Prepare serial dilutions of the unlabeled competitor ligands in Assay Buffer. Prepare a stock solution of this compound in Assay Buffer at a concentration equivalent to its Kd (if known) or at a concentration that gives a robust fluorescent signal.
-
Competition Binding:
-
To determine total binding, add Assay Buffer and the this compound solution to the wells.
-
To determine non-specific binding, add a high concentration of a known non-fluorescent adenosine receptor antagonist (e.g., 10 µM XAC) followed by the this compound solution.
-
For the competition curve, add the serial dilutions of the unlabeled competitor ligands followed by the this compound solution.
-
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Washing (for whole cells): Gently aspirate the medium and wash the cells twice with ice-cold Assay Buffer to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (Excitation: ~340 nm, Emission: ~520 nm).
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the log concentration of the competitor ligand. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.
Workflow for Fluorescent Ligand Competition Binding Assay
Caption: Workflow for a fluorescent ligand competition binding assay.
cAMP Accumulation Assay
This protocol is designed to determine whether this compound acts as an agonist or antagonist at Gs- or Gi-coupled adenosine receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells (or other suitable cell line) stably expressing the human adenosine receptor subtype of interest.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, AlphaScreen).
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 500 µM IBMX.
Procedure:
-
Cell Plating: Seed the transfected CHO-K1 cells into a 384-well white plate and culture overnight.
-
Ligand Preparation: Prepare serial dilutions of this compound in Stimulation Buffer.
-
Agonist Mode:
-
Add the serial dilutions of this compound to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound for 15 minutes.
-
Add a fixed concentration of a known adenosine receptor agonist (e.g., NECA at its EC₈₀ concentration). For Gi-coupled receptors, also add forskolin to stimulate basal cAMP levels.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of this compound to determine the EC₅₀ value.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of this compound to determine the IC₅₀ value. Calculate the pA₂ or Kb value to quantify antagonist potency.
-
Signaling Pathway for Adenosine Receptor-Mediated cAMP Modulation
Caption: Adenosine receptor signaling pathways modulating cAMP levels.
Fluorescence Microscopy of Brain Tissue
This protocol outlines the steps for visualizing the distribution of adenosine receptors in ex vivo brain slices using this compound.
Materials:
-
Freshly dissected brain tissue (e.g., rat or mouse cerebellum or striatum).
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂.
-
This compound.
-
Confocal microscope.
-
Vibratome or tissue chopper.
Procedure:
-
Brain Slice Preparation:
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 200-300 µm thick coronal or sagittal slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Fluorescent Labeling:
-
Incubate the brain slices in aCSF containing this compound (e.g., 100 nM) for 30-60 minutes at 37°C.
-
To determine non-specific binding, incubate a parallel set of slices with this compound in the presence of a high concentration of a non-fluorescent adenosine receptor antagonist (e.g., 10 µM CGS-15943).
-
-
Washing: Wash the slices three times for 5 minutes each in fresh aCSF to remove unbound ligand.
-
Mounting and Imaging:
-
Mount the slices on a glass slide in a drop of aCSF.
-
Image the slices using a confocal microscope with appropriate laser excitation and emission filters for the dansyl fluorophore. Acquire z-stacks to visualize the three-dimensional distribution of the fluorescent signal.
-
-
Image Analysis: Analyze the images to determine the anatomical and cellular localization of this compound binding. Compare the specific binding signal to the non-specific binding control to identify true receptor labeling.
Experimental Workflow for Fluorescence Microscopy of Brain Slices
References
- 1. fishersci.ie [fishersci.ie]
- 2. Fluorescent Ligands for Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent ligands for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent probes for adenosine receptors: synthesis and biology of N6-dansylaminoalkyl-substituted NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Dansyl-NECA for Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dansyl-NECA is a fluorescent derivative of 5'-N-ethylcarboxamidoadenosine (NECA), a potent agonist for adenosine receptors. By incorporating a dansyl fluorophore, this compound serves as a valuable tool for studying adenosine receptors, particularly the A1 subtype, using fluorescence microscopy. Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, making them important drug targets. This compound allows for the direct visualization and localization of these receptors in cells and tissues. These notes provide detailed protocols for the application of this compound in fluorescence microscopy for receptor studies.
Properties and Specifications of this compound
This compound is characterized as a high-affinity and selective fluorescent agonist for the adenosine A1 receptor.[1][2] The dansyl group provides the fluorescent properties, which are sensitive to the local environment, offering potential insights into ligand-receptor interactions.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₀N₈O₆S | [5] |
| Molecular Weight | 640.75 g/mol | |
| CAS Number | 219982-12-4 | |
| Excitation Max (λex) | ~335-350 nm | |
| Emission Max (λem) | ~518-550 nm (solvent-dependent) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Binding Affinity (Ki) | A1 Receptor: 27 nM | |
| A2 Receptor: 4300 nM | ||
| A3 Receptor: 3600 nM |
Adenosine A1 Receptor Signaling Pathway
This compound selectively binds to the adenosine A1 receptor (A1AR). The A1AR is a GPCR that primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The βγ subunit can modulate various effectors, including activating potassium channels and inhibiting calcium channels, which generally leads to a reduction in neuronal excitability and neurotransmitter release.
Figure 1. Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Live-Cell Fluorescence Microscopy
This protocol details the steps for visualizing adenosine A1 receptors in living cells using this compound.
Materials:
-
Cells expressing adenosine A1 receptors (e.g., HEK293-A1AR, primary neurons)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
This compound stock solution (10 mM in DMSO)
-
Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescence microscope with appropriate filters (e.g., DAPI or UV filter set)
Workflow Diagram:
Figure 2. Experimental workflow for live-cell imaging.
Procedure:
-
Cell Preparation: a. Seed cells expressing the adenosine A1 receptor onto glass-bottom dishes or coverslips at an appropriate density. b. Culture the cells for 24-48 hours at 37°C and 5% CO₂ to allow them to adhere and reach about 70-80% confluency.
-
Staining with this compound: a. Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution into pre-warmed imaging buffer (e.g., HBSS). The final concentration should be optimized, but a starting range of 50-200 nM is recommended. b. Aspirate the culture medium from the cells and wash once with the imaging buffer. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: a. To reduce background fluorescence from unbound ligand, gently aspirate the staining solution. b. Wash the cells two to three times with fresh, pre-warmed imaging buffer.
-
Imaging: a. Mount the dish or coverslip on the stage of a fluorescence microscope. b. Use a filter set appropriate for the dansyl fluorophore (Excitation: ~340/26 nm; Emission: ~525/50 nm). c. Acquire images, focusing on the cell membrane where the A1 receptors are expected to be localized. Adjust exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
Protocol 2: Competition Binding Assay
This compound can be used as a fluorescent probe in a competition binding assay to determine the affinity of unlabeled test compounds for the A1 receptor. The principle is to measure the displacement of bound this compound by increasing concentrations of a competitor ligand.
Principle Diagram:
Figure 3. Principle of a competition binding assay.
Procedure Outline:
-
Prepare Cells: Culture cells expressing A1 receptors in a multi-well plate format (e.g., 96-well black, clear-bottom plates).
-
Add Competitor: Add serial dilutions of the unlabeled test compound to the wells.
-
Add Fluorescent Ligand: Add a fixed concentration of this compound (typically at or below its Ki value, e.g., 25-50 nM) to all wells.
-
Incubate: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Measure Fluorescence: Read the fluorescence intensity in each well using a plate reader or high-content imaging system.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Data Interpretation and Considerations
-
Localization: In fluorescence microscopy images, this compound should primarily label the plasma membrane of cells expressing A1 receptors. Upon prolonged agonist stimulation, internalization of the receptor-ligand complex may be observed as fluorescent puncta within the cytoplasm.
-
Environmental Sensitivity: The dansyl fluorophore's emission spectrum is sensitive to the polarity of its environment. A blue shift in the emission maximum upon binding to the receptor may indicate that the binding pocket is in a more hydrophobic environment. This property can be exploited in more advanced spectroscopic studies.
-
Controls: Always include control groups, such as cells that do not express the receptor, to assess non-specific binding. To confirm binding specificity, co-incubate cells with this compound and a high concentration of a known unlabeled A1 antagonist (e.g., DPCPX); a significant reduction in fluorescence signal should be observed.
-
Photobleaching: The dansyl fluorophore is susceptible to photobleaching. Use the lowest possible excitation light intensity and exposure time during image acquisition. The use of anti-fade mounting media is recommended for fixed-cell imaging.
References
- 1. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 2. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Dansyl-NECA in A1 Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of cardiovascular, neurological, and inflammatory processes. Its activation by endogenous adenosine leads to the inhibition of adenylyl cyclase through Gαi/o proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade makes the A1AR an attractive therapeutic target for a variety of disorders. Characterizing the binding affinity of novel ligands to the A1AR is a crucial step in the drug discovery pipeline. Dansyl-NECA, a fluorescent derivative of the potent adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine), serves as a valuable tool for these investigations. Its intrinsic fluorescence allows for the development of homogeneous, non-radioactive binding assays, such as fluorescence polarization (FP), which are amenable to high-throughput screening.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in A1AR binding affinity assays.
A1 Adenosine Receptor Signaling Pathway
Upon agonist binding, the A1AR undergoes a conformational change, leading to the activation of heterotrimeric G proteins of the Gi/o family. The activated Gα subunit inhibits adenylyl cyclase, reducing the production of cAMP. Concurrently, the Gβγ subunit can modulate the activity of other effectors, including ion channels and phospholipase C (PLC).
Application Notes and Protocols for Dansyl-NECA Staining in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-NECA is a fluorescent derivative of the potent adenosine receptor agonist, NECA (5'-N-ethylcarboxamidoadenosine). This compound serves as a valuable tool for the visualization and localization of adenosine receptors in tissue preparations. Notably, this compound, particularly derivatives with a C6 alkyl spacer, has demonstrated marked selectivity for the A1 adenosine receptor subtype, which is abundantly expressed in the brain and plays a crucial role in neuromodulation.[1] These application notes provide a detailed protocol for the use of this compound in the fluorescent staining of brain slices, enabling researchers to investigate the distribution and density of A1 adenosine receptors in various brain regions.
Quantitative Data Summary
| Compound | Receptor Subtype | Reported Affinity/Potency | Reference |
| NECA | Human A1 | Ki = 14 nM | [2] |
| NECA | Human A2A | Ki = 20 nM | |
| NECA | Human A3 | Ki = 6.2 nM | |
| CA200623 (Fluorescent NECA derivative) | A1 | pEC50 = 8.47 (EC50 ≈ 3.39 nM) |
Experimental Protocols
This protocol outlines the key steps for successful this compound staining in brain slices, from tissue preparation to imaging.
I. Brain Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the animal (e.g., rat, mouse) according to approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
-
-
Sectioning:
-
Freeze the cryoprotected brain and section it using a cryostat or a vibratome.
-
Cut coronal or sagittal sections at a thickness of 20-40 µm.
-
Collect the free-floating sections in PBS and store them at 4°C until staining.
-
II. This compound Staining Protocol
-
Washing:
-
Wash the brain slices three times for 10 minutes each in PBS to remove the cryoprotectant.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific binding, incubate the slices in a blocking buffer (e.g., PBS containing 5% bovine serum albumin and 0.1% Triton X-100) for 1 hour at room temperature.
-
-
This compound Incubation:
-
Prepare a solution of this compound in a suitable buffer (e.g., PBS or a specific binding buffer). Based on available data for similar compounds, a starting concentration of 10-50 nM is recommended. The optimal concentration should be determined empirically.
-
Incubate the brain slices in the this compound solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the slices three times for 10 minutes each in PBS to remove unbound this compound.
-
-
Counterstaining (Optional):
-
If desired, a nuclear counterstain (e.g., DAPI or Hoechst) can be applied according to the manufacturer's instructions.
-
-
Mounting:
-
Mount the stained brain slices onto glass slides.
-
Use an aqueous anti-fade mounting medium to preserve the fluorescence.
-
Coverslip the slides and seal the edges with nail polish.
-
III. Imaging
-
Microscopy:
-
Visualize the stained slices using a fluorescence or confocal microscope.
-
-
Filter Settings:
-
The dansyl fluorophore has an excitation maximum of approximately 335-350 nm and an emission maximum in the range of 518-550 nm. Use appropriate filter sets for visualization.
-
Visualizations
A1 Adenosine Receptor Signaling Pathway
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for this compound Staining
Caption: Experimental workflow for this compound staining.
References
Determining Dansyl-NECA Concentration for Experimental Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols and guidelines for utilizing Dansyl-NECA, a fluorescent agonist for the adenosine A1 receptor, in various experimental settings. This document outlines methodologies for determining optimal experimental concentrations and presents relevant quantitative data to facilitate assay development and execution.
Introduction to this compound
This compound is a valuable tool for studying G-protein coupled receptors (GPCRs), specifically adenosine receptors. It is a derivative of the potent adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine) conjugated to a dansyl fluorophore. This fluorescent modification allows for the direct visualization and quantification of ligand-receptor interactions in a variety of fluorescence-based assays. Its notable selectivity for the adenosine A1 receptor makes it particularly useful for investigating the pharmacology and signaling of this receptor subtype.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a basis for experimental design.
| Parameter | Value | Receptor Subtype | Notes |
| Ki (Inhibition Constant) | 27 nM | Adenosine A1 | High affinity for the A1 receptor. |
| 4300 nM | Adenosine A2 | Lower affinity, indicating selectivity for A1 over A2. | |
| 3600 nM | Adenosine A3 | Lower affinity, indicating selectivity for A1 over A3. | |
| Molecular Weight | 640.75 g/mol | N/A | |
| Formula | C30H40N8O6S | N/A | |
| Solubility | Soluble to 100 mM in DMSO | N/A | Prepare stock solutions in DMSO. |
| Excitation Wavelength (Approx.) | ~340 nm | N/A | Environmentally sensitive; can shift. |
| Emission Wavelength (Approx.) | ~520 nm | N/A | Environmentally sensitive; can shift. |
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The A1 receptor is primarily coupled to the inhibitory G-protein, Gi/o. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
The optimal concentration of this compound is highly dependent on the specific assay, the expression level of the receptor, and the instrumentation used. Therefore, it is crucial to perform initial optimization experiments.
General Stock Solution Preparation
-
Dissolve this compound in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer on the day of the experiment. Avoid prolonged exposure of this compound solutions to light.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a powerful technique to study ligand-receptor binding in solution. The principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.
When free in solution, the relatively small this compound molecule rotates rapidly, resulting in low fluorescence polarization. Upon binding to the much larger adenosine A1 receptor, the rotational motion of this compound is significantly slowed, leading to an increase in fluorescence polarization. This change in polarization can be used to determine binding affinity and to screen for competitor compounds.
Fluorescence Polarization Assay Workflow.
-
Prepare Reagents:
-
Assay Buffer: A suitable buffer that maintains the stability and activity of the receptor (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
This compound (Tracer) Dilutions: Prepare a series of dilutions of this compound in assay buffer, ranging from sub-nanomolar to micromolar concentrations.
-
A1 Receptor Preparation: Use a constant, optimized concentration of membrane preparation or purified receptor. The optimal receptor concentration should be determined empirically and is typically in the low nanomolar range.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., black, low-binding 384-well plate), add the A1 receptor preparation to a set of wells.
-
To a separate set of wells, add only the assay buffer (for measuring the polarization of the free tracer).
-
Add the serial dilutions of this compound to both sets of wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for this compound's excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from a buffer-only control.
-
Plot the fluorescence polarization (in mP units) as a function of the this compound concentration.
-
The resulting saturation binding curve should show an increase in polarization that plateaus at higher tracer concentrations.
-
The optimal concentration of this compound for competition assays is typically at or below its Kd (dissociation constant), which can be estimated from the concentration that gives 50% of the maximal polarization change. A concentration that provides a stable and robust signal window is ideal.
-
-
Prepare Reagents:
-
Assay Buffer: As described above.
-
This compound (Tracer): Prepare at a fixed concentration, determined from the saturation binding experiment (typically at or below the Kd).
-
A1 Receptor Preparation: Use a constant, optimized concentration.
-
Unlabeled Competitor: Prepare a serial dilution of the unlabeled test compound.
-
-
Assay Procedure:
-
To the wells of a microplate, add the A1 receptor preparation.
-
Add the serial dilutions of the unlabeled competitor.
-
Add the fixed concentration of this compound to all wells.
-
Include controls for total binding (receptor + tracer, no competitor) and non-specific binding (receptor + tracer + a high concentration of a known unlabeled ligand).
-
Incubate to reach equilibrium.
-
Measure fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization as a function of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.
-
The Ki of the competitor can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Förster Resonance Energy Transfer (FRET) Assay
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. It can be used to study conformational changes in receptors or ligand-induced recruitment of signaling partners. For a FRET assay with this compound, it would typically act as the donor, and a suitable acceptor fluorophore would need to be conjugated to the receptor or an interacting protein.
In this hypothetical setup, the A1 receptor is labeled with an acceptor fluorophore (e.g., through genetic fusion with a fluorescent protein or site-specific chemical labeling) at a location that changes its proximity to the ligand binding pocket upon activation.
-
Inactive State: In the absence of an agonist, the donor (this compound) and the acceptor on the receptor are at a certain distance, resulting in a basal FRET signal.
-
Active State: Upon binding of this compound and receptor activation, a conformational change brings the donor and acceptor closer, leading to an increase in FRET efficiency.
FRET Assay Workflow for Receptor Conformational Change.
-
Prepare Reagents:
-
Assay Buffer: As described for the FP assay.
-
Acceptor-Labeled A1 Receptor: Purified receptor with a covalently attached or genetically fused acceptor fluorophore.
-
This compound (Donor): Prepare a serial dilution.
-
-
Assay Procedure:
-
In a suitable microplate, add a fixed concentration of the acceptor-labeled A1 receptor.
-
Add the serial dilutions of this compound.
-
Include controls: donor only (this compound in buffer), acceptor only (labeled receptor in buffer), and a no-ligand control (labeled receptor with buffer instead of this compound).
-
Incubate to allow binding and any conformational changes to occur.
-
Measure the fluorescence emission at both the donor and acceptor wavelengths upon excitation at the donor's excitation wavelength.
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through from the donor and acceptor.
-
Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission).
-
Plot the FRET ratio as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for the conformational change.
-
Concluding Remarks
This compound is a versatile fluorescent probe for the study of the adenosine A1 receptor. The protocols provided here offer a framework for determining the optimal concentration of this compound for fluorescence polarization and FRET-based assays. It is imperative for researchers to perform careful optimization experiments to adapt these general protocols to their specific experimental conditions and instrumentation. The quantitative data and pathway information included in these notes should serve as a valuable resource for the successful application of this compound in drug discovery and pharmacological research.
Application Notes and Protocols: In Vitro Applications of Dansyl-NECA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-NECA is a fluorescent derivative of the potent adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA). The covalent attachment of a dansyl group provides fluorescent properties to the molecule, enabling its use as a probe for studying adenosine receptors in various in vitro cell culture systems. This compound exhibits a notable selectivity for the adenosine A1 receptor subtype, making it a valuable tool for researchers investigating the distribution, function, and pharmacology of this particular receptor.[1] These application notes provide an overview of the utility of this compound and detailed protocols for its application in cell-based assays.
Physicochemical Properties and Spectral Data
The dansyl moiety of this compound is responsible for its fluorescence. The spectral properties are crucial for designing and executing fluorescence-based experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~335 nm | [2] |
| Emission Maximum (λem) | ~518 nm | [2] |
| Molecular Weight | 640.75 g/mol | |
| Formula | C30H40N8O6S | |
| Purity | ≥99% | |
| Solubility | Soluble to 100 mM in DMSO |
Quantitative Data: Binding Affinity of this compound
This compound has been characterized for its binding affinity (Ki) at different adenosine receptor subtypes. This data highlights its selectivity for the A1 receptor.
| Adenosine Receptor Subtype | Ki (nM) | Reference |
| A1 | 27 | |
| A2 | 4300 | |
| A3 | 3600 |
Application 1: Visualization of A1 Adenosine Receptors by Fluorescence Microscopy
This application allows for the direct visualization of A1 adenosine receptor localization on the surface of cultured cells.
Experimental Protocol
Materials:
-
Cells expressing adenosine A1 receptors (e.g., CHO-A1, HEK293-A1, or primary neuronal cultures)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Ligand Incubation:
-
Prepare a working solution of this compound in cell culture medium or a suitable buffer (e.g., HBSS). The final concentration may need to be optimized but can start in the range of 50-200 nM.
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add the this compound containing medium to the cells and incubate at 37°C for 30-60 minutes. To determine non-specific binding, a parallel set of cells can be co-incubated with an excess of a non-fluorescent A1 receptor antagonist (e.g., 10 µM DPCPX).
-
-
Washing: Remove the incubation medium and wash the cells three times with cold PBS to remove unbound this compound.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Final Washes and Mounting: Wash the cells twice with PBS. Carefully remove the coverslips from the wells and mount them on microscope slides using a suitable mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope. The dansyl group can be excited around 335 nm and its emission can be detected around 518 nm.
Experimental Workflow
Caption: Workflow for A1 receptor visualization.
Application 2: Competition Binding Assay using Flow Cytometry
This protocol describes a competitive binding assay to screen for and characterize unlabeled compounds that bind to the A1 adenosine receptor by measuring the displacement of this compound.
Experimental Protocol
Materials:
-
Suspension cells expressing adenosine A1 receptors
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
This compound
-
Unlabeled competitor compounds
-
96-well V-bottom plates
-
Flow cytometer with a UV or violet laser for excitation
Procedure:
-
Cell Preparation: Harvest cells and wash them with Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1-2 x 10^6 cells/mL.
-
Competitor Compound Preparation: Prepare serial dilutions of the unlabeled competitor compounds in the staining buffer.
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of the competitor compound dilutions to the respective wells. For total binding, add 50 µL of buffer only. For non-specific binding, add 50 µL of a high concentration of a known A1 antagonist (e.g., 100 µM DPCPX).
-
Incubate for 15 minutes at room temperature.
-
-
This compound Addition:
-
Prepare a solution of this compound in staining buffer at a concentration that is at or below its Kd for the A1 receptor (e.g., 20-30 nM).
-
Add 50 µL of the this compound solution to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Flick out the supernatant and resuspend the cell pellet in 200 µL of cold staining buffer.
-
Repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 200 µL of staining buffer.
-
Acquire data on a flow cytometer. Excite the cells with a UV or violet laser and collect the emission signal in the appropriate channel (e.g., ~520 nm).
-
Analyze the data to determine the IC50 of the competitor compounds by plotting the median fluorescence intensity against the log of the competitor concentration.
-
Experimental Workflow
References
Application Notes and Protocols for Visualizing Adenosine A1 Receptors in Rat Cerebellar Cortex with Dansyl-NECA
Introduction
The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) widely distributed throughout the central nervous system, with notably high concentrations in the cerebral cortex, hippocampus, and cerebellum[1]. These receptors are critical neuromodulators, primarily mediating inhibitory effects on neurotransmission[2]. Their activation is linked to key physiological processes, including sleep regulation, neuroprotection, and synaptic plasticity[1][3]. Visualizing the distribution and density of A1 receptors is crucial for understanding their role in both normal brain function and pathological conditions.
Dansyl-NECA is a potent and selective fluorescent agonist for the adenosine A1 receptor. By conjugating the fluorescent dansyl group to an N6-substituted NECA derivative, this probe allows for the direct visualization of A1 receptors in tissue preparations, such as the rat cerebellar cortex, using fluorescence microscopy. These application notes provide an overview of the A1 receptor, quantitative data for this compound, and detailed protocols for its use in visualizing A1 receptors in the rat cerebellar cortex.
Application Notes
Adenosine A1 Receptor (A1R) Signaling Pathway
The A1 receptor is primarily coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the activated G protein dissociates, and its subunits mediate several downstream effects:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels from ATP.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits N-, P-, and Q-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases neurotransmitter release.
-
Activation of Phospholipase C (PLC): In some systems, A1R activation can stimulate Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).
Localization of A1 Receptors in Rat Cerebellar Cortex
Immunohistochemical studies have revealed a specific distribution of A1 receptors within the rat cerebellum. The highest levels of A1R immunoreactivity are found on basket cells. Less intense, but significant, staining is observed over granule cells. This distinct cellular localization underscores the specific roles A1 receptors play in modulating cerebellar circuitry.
Properties of this compound
This compound is a valuable tool for fluorescence-based studies of A1 receptors. The dansyl fluorophore has an excitation wavelength of approximately 335-340 nm and an emission peak around 518 nm. Its utility can sometimes be limited by the short excitation wavelength, which may cause higher background fluorescence in biological tissues. However, its high affinity and selectivity for the A1 receptor make it a suitable probe for visualization experiments.
Quantitative Data
Table 1: Binding Affinities of this compound and Other Ligands at Adenosine Receptors This table summarizes the inhibitor constants (Ki) and potency (EC50) values for this compound and other common ligands at various adenosine receptor subtypes.
| Ligand | Receptor Subtype | Species | Parameter | Value | Reference |
| This compound | A1 | Not Specified | Ki | 27 nM | |
| A2 | Not Specified | Ki | 4300 nM | ||
| A3 | Not Specified | Ki | 3600 nM | ||
| NECA | A1 | Not Specified | EC50 | 21.9 nM | |
| CPA | A1 | Rat (Cerebellum) | EC50 | 7 nM | |
| CGS21680 | A1 | Rat (Cerebellum) | EC50 | 2.6 µM |
Table 2: Physicochemical and Spectroscopic Properties of this compound This table provides key properties of the this compound fluorescent probe.
| Property | Value | Reference |
| Molecular Weight | 640.75 g/mol | |
| Formula | C30H40N8O6S | |
| Excitation Max (λex) | ~335 nm | |
| Emission Max (λem) | ~518 nm | |
| Solubility | Soluble to 100 mM in DMSO |
Signaling and Experimental Workflow Diagrams
Caption: Adenosine A1 Receptor (A1R) signaling cascade.
Caption: Workflow for visualizing A1R in rat cerebellum.
Experimental Protocols
Protocol 1: Preparation of Rat Cerebellar Cortex Tissue Slices
This protocol is adapted from standard neurohistological techniques.
Materials:
-
Adult Sprague-Dawley rat
-
Anesthetic (e.g., sodium pentobarbital)
-
Phosphate-buffered saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
30% Sucrose in PBS
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
Procedure:
-
Anesthetize the rat according to approved institutional animal care protocols.
-
Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA to fix the tissue.
-
Carefully dissect the brain and isolate the cerebellum.
-
Post-fix the cerebellum in 4% PFA for 4-6 hours at 4°C.
-
Transfer the tissue to a 30% sucrose solution in PBS for cryoprotection. Allow it to sink, which typically takes 24-48 hours at 4°C.
-
Embed the cryoprotected cerebellum in OCT compound in a cryomold and freeze rapidly.
-
Using a cryostat, cut coronal or sagittal sections of the cerebellum at a thickness of 10-20 µm.
-
Mount the sections directly onto charged microscope slides.
-
Store slides at -80°C until ready for staining.
Protocol 2: Fluorescent Labeling of A1 Receptors with this compound
This protocol outlines the direct labeling of A1 receptors on tissue sections.
Materials:
-
Prepared cerebellar sections on slides
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: HEPES-buffered saline (HBS) or similar, supplemented with 0.1% BSA.
-
Non-selective adenosine receptor agonist (e.g., NECA or CPA at 100 µM) for determining non-specific binding.
-
Wash Buffer: Assay buffer without BSA.
Procedure:
-
Thaw the slides at room temperature for 30 minutes.
-
Rehydrate the sections with assay buffer for 10 minutes.
-
Total Binding: Dilute this compound in assay buffer to a final concentration of 50-100 nM (concentration should be optimized based on the ligand's Kd of ~27 nM). Apply the solution to the tissue sections, ensuring they are fully covered.
-
Non-Specific Binding: On separate, parallel slides, apply the this compound solution that also contains a high concentration (e.g., 100 µM) of an unlabeled competitor like CPA to block specific binding sites.
-
Incubate the slides in a humidified chamber for 60-90 minutes at room temperature, protected from light.
-
Gently wash the slides 3 times for 5 minutes each with ice-cold wash buffer to remove unbound ligand.
-
Perform a final quick rinse with distilled water to remove buffer salts.
-
Allow the slides to air dry briefly in the dark.
Protocol 3: Fluorescence Microscopy and Image Acquisition
This protocol describes the visualization of the labeled receptors.
Materials:
-
Stained and dried slides
-
Antifade mounting medium
-
Coverslips
-
Fluorescence microscope equipped with a DAPI filter set or similar (for Dansyl excitation/emission spectra; λex ~335 nm, λem ~518 nm).
Procedure:
-
Apply a drop of antifade mounting medium to each tissue section.
-
Carefully place a coverslip over the section, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired for long-term storage.
-
Allow the mounting medium to cure (time depends on the product).
-
Visualize the sections using a fluorescence microscope. Use an appropriate filter cube that matches the spectral properties of the dansyl fluorophore.
-
Acquire images from both the total binding and non-specific binding slides using identical microscope settings (e.g., exposure time, gain).
-
For analysis, the specific binding signal can be determined by subtracting the non-specific signal from the total binding signal. The resulting image will show the distribution of adenosine A1 receptors in the rat cerebellar cortex.
References
- 1. Sleep deprivation increases A1 adenosine receptor density in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A1 receptors inhibit adenylate cyclase activity and neurotransmitter release and hyperpolarize pyramidal neurons in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Dansyl-NECA: A Fluorescent Probe for Adenosine A1 Receptor Pharmacology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-NECA is a fluorescent analog of the potent adenosine receptor agonist, 5'-N-ethylcarboxamidoadenosine (NECA). It is a valuable pharmacological tool for studying the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. The covalent attachment of a dansyl fluorophore to NECA allows for the direct visualization and quantification of A1AR in a variety of experimental settings. These application notes provide an overview of the utility of this compound and detailed protocols for its use in key pharmacological assays.
This compound exhibits high affinity and selectivity for the A1AR, making it a powerful tool for receptor localization, ligand binding studies, and functional assays. Its fluorescent properties enable researchers to move beyond traditional radiolabeling techniques, offering a safer and often more versatile alternative for studying receptor pharmacology.
Physicochemical and Pharmacological Properties
This compound's utility as a fluorescent probe is defined by its specific binding characteristics and its fluorescence properties.
Table 1: Pharmacological and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N6-[[6-(5-Dimethylaminonaphthalene-1-sulfonamido)hexyl]adenosine-5'-N-ethylcarboxamide | N/A |
| Molecular Formula | C30H40N8O6S | |
| Molecular Weight | 640.75 g/mol | |
| Solubility | Soluble in DMSO | |
| Purity | ≥98% | |
| Storage | Store at -20°C, protected from light |
Table 2: Binding Affinity of this compound for Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Adenosine A1 | 27 | |
| Adenosine A2A | 4300 | |
| Adenosine A3 | 3600 |
Table 3: Fluorescence Properties of the Dansyl Fluorophore
| Property | Value | Reference |
| Excitation Maximum (λex) | ~335-340 nm | |
| Emission Maximum (λem) | ~520-540 nm (solvent dependent) | |
| Quantum Yield | Highly solvent dependent (increases in non-polar environments) | N/A |
| Fluorescence Lifetime (τ) | ~10-20 ns for protein conjugates | N/A |
Adenosine A1 Receptor Signaling Pathways
Activation of the A1AR by an agonist like this compound initiates a cascade of intracellular signaling events. The A1AR primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and its downstream targets. Additionally, A1AR activation can lead to the activation of phospholipase C (PLC) and the modulation of various ion channels.
Caption: Adenosine A1 Receptor Signaling Cascade.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound.
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the binding affinity (Ki) of a test compound for the A1AR using this compound as the fluorescent ligand.
Caption: Workflow for a Competition Radioligand Binding Assay.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 5 mM MgCl2, and 0.1% BSA.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Test compound stock solution.
-
96-well microplate.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Fluorescence plate reader.
Procedure:
-
Prepare Reagents: Dilute this compound in Assay Buffer to a final concentration of 2x the desired assay concentration (typically at or below the Kd for A1AR). Prepare serial dilutions of the test compound in Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
25 µL of Assay Buffer (for total binding) or a high concentration of a known A1AR antagonist (for non-specific binding).
-
25 µL of the test compound dilution.
-
50 µL of the diluted cell membrane suspension (protein concentration to be optimized).
-
-
Incubation: Add 50 µL of the 2x this compound solution to each well. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Quantification: Place the filters in a new 96-well plate and allow them to dry. Measure the fluorescence of each filter using a fluorescence plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 520 nm).
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of this compound) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant for the A1AR.
-
Fluorescence Microscopy for Receptor Visualization
This protocol outlines a method for visualizing the localization of A1AR in live cells using this compound.
Caption: Workflow for Fluorescence Microscopy of A1AR.
Materials:
-
Cells expressing A1AR (e.g., CHO-K1 or HEK293 cells stably transfected with A1AR).
-
Glass-bottom culture dishes or coverslips.
-
Cell culture medium.
-
Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound stock solution (1 mM in DMSO).
-
Fluorescence microscope equipped with a suitable filter set for the dansyl fluorophore (e.g., DAPI filter set).
Procedure:
-
Cell Culture: Seed the A1AR-expressing cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Labeling:
-
Remove the culture medium and wash the cells once with pre-warmed Imaging Buffer.
-
Dilute the this compound stock solution in Imaging Buffer to the desired final concentration (e.g., 100 nM).
-
Incubate the cells with the this compound solution at 37°C for 30-60 minutes.
-
-
Washing:
-
Remove the labeling solution and wash the cells 2-3 times with pre-warmed Imaging Buffer to remove unbound this compound.
-
-
Imaging:
-
Mount the coverslips or place the dish on the stage of the fluorescence microscope.
-
Acquire images using the appropriate filter set for the dansyl fluorophore.
-
-
Analysis: Analyze the images to determine the subcellular localization of the A1AR. The fluorescence signal will indicate the location of this compound bound to the receptors.
Functional Assay: cAMP Accumulation
This protocol describes a functional assay to measure the effect of this compound on cAMP accumulation in cells expressing A1AR. As an A1AR agonist, this compound is expected to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells expressing A1AR.
-
Cell culture medium.
-
Forskolin stock solution.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
384-well or 96-well assay plates.
Procedure:
-
Cell Seeding: Seed the A1AR-expressing cells into the assay plate at an appropriate density and culture overnight.
-
Assay:
-
Remove the culture medium and replace it with stimulation buffer provided in the cAMP assay kit.
-
Add this compound at various concentrations to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be determined empirically.
-
Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation) using non-linear regression analysis.
-
Conclusion
This compound is a versatile and powerful fluorescent tool for the pharmacological study of the adenosine A1 receptor. Its high affinity and selectivity, combined with its fluorescent properties, enable a wide range of applications, from receptor binding and localization to functional signaling assays. The protocols provided here offer a starting point for researchers to utilize this compound to further elucidate the role of the A1AR in health and disease, and to facilitate the discovery of new therapeutic agents targeting this important receptor. health and disease, and to facilitate the discovery of new therapeutic agents targeting this important receptor.
Application Note: Determination of the Fluorescence Quantum Yield of Dansyl-NECA
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the fluorescence quantum yield (Φf) of Dansyl-NECA, a fluorescent agonist for the A1 adenosine receptor. This parameter is critical for characterizing the efficiency of its fluorescence, which is essential for its application in receptor binding, visualization, and high-throughput screening assays.
Introduction
This compound is a fluorescent ligand designed with high affinity and selectivity for the adenosine A1 receptor. It incorporates the dansyl fluorophore, a small and environmentally sensitive dye, attached to NECA (5'-N-Ethylcarboxamidoadenosine), a potent adenosine receptor agonist[1]. The dansyl group's fluorescence is known to be highly influenced by the polarity of its local environment, making this compound a valuable probe for studying receptor conformation and ligand binding dynamics[2][3].
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by the fluorophore. A precise understanding of the quantum yield of this compound is crucial for standardizing fluorescence-based assays, comparing results across different experimental conditions, and optimizing imaging parameters.
This application note details the relative method for measuring fluorescence quantum yield, a widely used and reliable technique that involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.
Principles of Relative Quantum Yield Measurement
The relative method for determining fluorescence quantum yield is based on the principle that if a standard and a test sample absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.
The calculation is performed using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Where:
-
Φx is the fluorescence quantum yield of the unknown sample (this compound).
-
Φst is the fluorescence quantum yield of the standard.
-
Gradx and Gradst are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
nx and nst are the refractive indices of the solvents used for the sample and the standard solutions.
To ensure accuracy, a series of solutions with varying concentrations are prepared for both the sample and the standard. The absorbance of these solutions should be kept below 0.1 to prevent inner-filter effects, where the emitted light is reabsorbed by other fluorophore molecules in the solution.
Experimental Protocol
This protocol outlines the steps for measuring the relative fluorescence quantum yield of this compound.
Materials and Instrumentation
-
This compound
-
Fluorescence Standard: A standard with a known quantum yield and spectral properties similar to the dansyl fluorophore. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Anthracene in ethanol (Φf = 0.27) are common choices. The standard should be selected to have an absorption range that overlaps with this compound.
-
Solvent: A spectroscopic grade solvent in which both this compound and the standard are soluble. Note that this compound is often supplied dissolved in DMSO. The environmental sensitivity of the dansyl fluorophore means the quantum yield will be highly dependent on the solvent used. It is ideal to use the same solvent for both sample and standard to minimize errors related to refractive index differences.
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with corrected emission spectra capabilities.
-
Quartz cuvettes (1 cm path length).
Solution Preparation
-
Stock Solutions: Prepare concentrated stock solutions of this compound and the fluorescence standard in the chosen spectroscopic grade solvent.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both this compound and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is within the linear range of 0.01 to 0.1.
-
Solvent Blank: Prepare a cuvette containing only the pure solvent to be used as a reference for absorbance and fluorescence background measurements.
Absorbance Measurements
-
Record the full absorbance spectrum for all prepared solutions of this compound and the standard using the UV-Vis spectrophotometer.
-
Use the solvent blank to zero the instrument.
-
Determine the absorbance value at the chosen excitation wavelength (λex) for each solution. The excitation wavelength should ideally be at an absorption maximum common to both the sample and the standard.
Fluorescence Measurements
-
Set the excitation and emission slits of the spectrofluorometer to a narrow bandpass to ensure good spectral resolution.
-
Set the excitation wavelength (λex) to the same value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for the solvent blank.
-
Without changing any instrument settings, record the fluorescence emission spectra for all prepared solutions of this compound and the standard. Ensure the entire emission peak is captured.
-
Subtract the solvent blank's spectrum from each of the sample and standard spectra to correct for background fluorescence and Raman scattering.
Data Analysis and Calculation
-
Integrate Fluorescence Intensity: For each background-corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data: For both this compound and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine Gradient: Perform a linear regression for each data set to obtain the slope (gradient, Grad) of the line. The plot should be linear, confirming the absence of inner-filter effects.
-
Calculate Quantum Yield: Use the formula provided in Section 2 to calculate the fluorescence quantum yield of this compound (Φx).
Data Presentation
The following tables should be used to organize the experimental data.
Table 1: Spectroscopic Properties of this compound and Reference Standard
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Refractive Index (n) | Known Φf |
|---|---|---|---|---|---|
| This compound | e.g., Ethanol | User Determined | User Determined | e.g., 1.36 | To be determined |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 1.33 | 0.54 |
Table 2: Absorbance and Fluorescence Data for this compound
| Sample # | Concentration | Absorbance at λex | Integrated Fluorescence Intensity |
|---|---|---|---|
| 1 | C1 | A1 | F1 |
| 2 | C2 | A2 | F2 |
| 3 | C3 | A3 | F3 |
| 4 | C4 | A4 | F4 |
| 5 | C5 | A5 | F5 |
| Gradient (Gradx) | | | Calculated from plot |
Table 3: Absorbance and Fluorescence Data for the Standard
| Sample # | Concentration | Absorbance at λex | Integrated Fluorescence Intensity |
|---|---|---|---|
| 1 | C1 | A1 | F1 |
| 2 | C2 | A2 | F2 |
| 3 | C3 | A3 | F3 |
| 4 | C4 | A4 | F4 |
| 5 | C5 | A5 | F5 |
| Gradient (Gradst) | | | Calculated from plot |
Visualizations
Experimental Workflow
Caption: Workflow for relative fluorescence quantum yield measurement.
Adenosine Receptor Signaling Pathway
NECA is a non-selective agonist for adenosine receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors can trigger multiple downstream signaling cascades.
Caption: Simplified adenosine receptor signaling pathways activated by NECA.
References
Troubleshooting & Optimization
How to reduce Dansyl-NECA photobleaching in microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dansyl-NECA in microscopy experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate challenges, with a special focus on reducing photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in microscopy?
This compound is a fluorescent ligand for adenosine receptors. Specifically, it is a high-affinity and selective agonist for the A1 adenosine receptor. In microscopy, it is used to visualize the location and dynamics of A1 adenosine receptors in living cells and tissues.
Q2: Why is my this compound signal fading so quickly during imaging?
The fading of your fluorescent signal is likely due to photobleaching, a process where the fluorophore (in this case, the dansyl group) is photochemically altered by the excitation light, rendering it unable to fluoresce.[1] The dansyl fluorophore is known to be susceptible to photobleaching, especially under high-intensity illumination.
Q3: How can I reduce photobleaching of this compound?
There are several strategies you can employ to minimize photobleaching:
-
Optimize Imaging Parameters:
-
Reduce Excitation Power: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Use Appropriate Filters: Ensure your filter sets are optimized for the excitation and emission spectra of the dansyl fluorophore (Excitation max ~335-350 nm, Emission max ~510-535 nm).
-
-
Utilize Antifade Reagents: Incorporate commercial or homemade antifade reagents into your imaging medium.
-
Proper Sample Preparation: Ensure optimal labeling and washing to remove unbound this compound, which can contribute to background fluorescence.
Q4: What are antifade reagents and which ones are recommended for this compound?
Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species that are generated during fluorescence excitation and can damage the fluorophore. For live-cell imaging with dansyl fluorophores, common antifade reagents include:
-
Trolox: A water-soluble vitamin E analog that is an effective antioxidant.
-
n-Propyl gallate (NPG): Another commonly used antioxidant to reduce fading of various fluorophores.
The effectiveness of a specific antifade reagent can be fluorophore-dependent, so optimization may be required.
Q5: My fluorescent signal is weak to begin with. What could be the cause?
A weak initial signal can be due to several factors:
-
Low Receptor Expression: The cells you are using may have a low density of A1 adenosine receptors.
-
Suboptimal Labeling: The concentration of this compound or the incubation time may not be optimal for sufficient receptor binding.
-
Incorrect Imaging Settings: Your microscope's excitation and emission settings may not be aligned with the spectral properties of the dansyl fluorophore.
-
pH of the Medium: The fluorescence of the dansyl group can be sensitive to the pH of the environment.
Troubleshooting Guides
Problem 1: Rapid Photobleaching of this compound Signal
| Possible Cause | Suggested Solution |
| Excessive Excitation Light | Reduce the laser power or illumination intensity to the minimum required for a clear image. Use neutral density filters if necessary. |
| Long Exposure Times | Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain, but be mindful of increased noise. |
| Absence of Antifade Reagent | Add an antifade reagent such as Trolox or n-propyl gallate to your imaging medium. See the experimental protocols section for preparation. |
| High Oxygen Concentration | For fixed samples, you can use mounting media with oxygen-scavenging systems. For live cells, this is more challenging, but some commercial media are designed for reduced phototoxicity. |
Problem 2: Weak or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Low this compound Concentration | Increase the concentration of this compound in your labeling protocol. Perform a concentration titration to find the optimal balance between signal and background. |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient binding to the A1 adenosine receptors. |
| Incorrect Microscope Settings | Verify the excitation and emission filter sets on your microscope. For the dansyl fluorophore, you should be using an excitation wavelength around 340-350 nm and collecting emission around 520-540 nm. |
| Low Receptor Density | Use a cell line known to have high expression of A1 adenosine receptors or consider overexpressing the receptor if your experimental design allows. |
| Signal Quenching | The dansyl fluorophore's quantum yield is sensitive to its environment. Ensure the pH and polarity of your imaging buffer are optimal. High concentrations of the probe can also lead to self-quenching. |
Quantitative Data
Table 1: Spectral Properties of the Dansyl Fluorophore
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~335 - 350 | |
| Emission Maximum (λem) | ~518 - 535 |
Table 2: Binding Affinity of this compound for Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 27 |
| A2 | 4300 |
| A3 | 3600 |
Data from supplier datasheets.
Table 3: Fluorescence Quantum Yield of Dansyl Derivatives in Different Solvents (Proxy Data)
| Solvent | Quantum Yield (Φ) |
| Water | 0.07 |
| Dioxane | 0.66 |
Note: This data is for Dansyl glycine and serves as a proxy to illustrate the environmental sensitivity of the dansyl fluorophore's quantum yield. A higher quantum yield indicates brighter fluorescence.
Experimental Protocols
Protocol 1: Live-Cell Imaging of A1 Adenosine Receptors with this compound
This protocol provides a general guideline. Optimal concentrations and incubation times should be determined empirically for your specific cell type and experimental conditions.
Materials:
-
Cells expressing A1 adenosine receptors
-
This compound
-
Live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)
-
Antifade reagent stock solution (e.g., 100 mM Trolox in ethanol)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Seed your cells on glass-bottom imaging dishes at a suitable density to allow for individual cell imaging. Culture them until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A starting concentration in the range of 10-100 nM is recommended.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed imaging medium.
-
Add the this compound staining solution to the cells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed imaging medium to remove unbound this compound and reduce background fluorescence.
-
-
Preparation for Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
If using an antifade reagent, add it to the imaging medium at this step. For example, dilute the 100 mM Trolox stock solution to a final concentration of 0.1-1 mM.
-
-
Microscopy:
-
Place the imaging dish on the microscope stage.
-
Use an excitation wavelength of ~340 nm and an emission filter centered around ~530 nm.
-
Start with the lowest possible excitation power and a short exposure time.
-
Adjust imaging parameters to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Protocol 2: Preparation of Antifade Imaging Medium
Trolox Solution (100X Stock):
-
Prepare a 100 mM stock solution of Trolox in ethanol.
-
Store the stock solution at -20°C.
-
For use, dilute the stock solution 1:100 in your live-cell imaging medium to a final concentration of 1 mM.
n-Propyl Gallate (NPG) Solution (for fixed samples):
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in dimethyl sulfoxide (DMSO).
-
To prepare the final mounting medium, mix 1 part 10X PBS with 9 parts glycerol.
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution while stirring vigorously.
Visualizations
Signaling Pathways
This compound acts as an agonist for the A1 adenosine receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates intracellular signaling cascades.
References
Technical Support Center: Troubleshooting Non-Specific Binding of Dansyl-NECA
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering non-specific binding issues with Dansyl-NECA in adenosine receptor binding assays.
Troubleshooting Guide
This guide addresses common issues related to non-specific binding in a question-and-answer format, providing systematic steps to identify and resolve them.
Q1: My fluorescence signal is excessively high and noisy, even in control wells. What are the likely causes and how can I fix this?
High background fluorescence can obscure the specific binding signal of this compound. The primary causes are often related to the assay components themselves or the experimental setup.
Troubleshooting Steps:
-
Reagent and Buffer Autofluorescence: Check for intrinsic fluorescence in your buffer components, assay plates, and any additives.
-
Action: Measure the fluorescence of a "blank" sample containing all assay components except for the receptor and this compound. If the signal is high, test each component individually to identify the source. Consider using higher purity solvents and freshly prepared buffers.
-
-
Excess this compound Concentration: Using too high a concentration of this compound will lead to a strong unbound signal, contributing to high background.
-
Action: Perform a saturation binding experiment to determine the optimal this compound concentration. This is typically at or below the Kd value for the receptor of interest.
-
-
Instrument Settings: Improperly configured fluorometer settings, such as gain and excitation/emission wavelengths, can amplify background noise.
-
Action: Optimize the instrument settings using a positive control (e.g., a sample with a known high specific binding) to achieve a good signal-to-noise ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and how does it affect my this compound assay?
Non-specific binding refers to the interaction of this compound with components in the assay other than the target adenosine receptor. This can include binding to the walls of the microplate, other proteins in a cell lysate, or lipids in the cell membrane. High non-specific binding leads to an elevated background signal, which reduces the specific binding window and can mask true binding events, leading to inaccurate affinity (Kd) and inhibition (Ki) calculations.
Q2: How can I determine the level of non-specific binding in my experiment?
To quantify non-specific binding, you must include control wells where the binding of this compound to the target receptor is blocked. This is achieved by adding a high concentration (typically 100- to 1000-fold higher than its Kd) of a non-fluorescent, high-affinity, unlabeled ligand that competes for the same binding site on the adenosine receptor. The fluorescence signal remaining in the presence of this competitor is considered non-specific binding.
Q3: What are the key buffer components to optimize for reducing non-specific binding?
The composition of your assay buffer is critical for minimizing non-specific interactions.
-
pH: The pH of the buffer can influence the charge of both this compound and the receptor, affecting non-specific electrostatic interactions. A common starting point is a physiological pH between 7.2 and 7.8.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to disrupt non-specific electrostatic interactions.
-
Detergents: For membrane preparations, a low concentration of a mild, non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can help to reduce hydrophobic interactions between this compound and membrane lipids or other hydrophobic surfaces.
-
Blocking Agents: The addition of a blocking protein, such as Bovine Serum Albumin (BSA), can help to saturate non-specific binding sites on the assay plate and other surfaces.
Q4: Can the choice of adenosine receptor subtype influence non-specific binding?
While this compound is a ligand for adenosine receptors, its affinity can vary between subtypes. NECA itself is a potent non-selective agonist. If you are working with a system expressing multiple adenosine receptor subtypes, this could contribute to what appears to be non-specific binding if you are only interested in one subtype. Using cell lines with characterized receptor expression or employing subtype-selective competitors can help to dissect the specific binding to your receptor of interest.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and related compounds in adenosine receptor binding assays.
Table 1: Binding Affinity of NECA at Human Adenosine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| A1 | 14 | - |
| A2A | 20 | - |
| A3 | 6.2 | - |
| A2B | - | 2,400 |
Data sourced from ARKIVOC 2004 (v) 301-311.[1] Ki values represent the inhibition constant, and a lower value indicates higher binding affinity. EC50 is the concentration of a drug that gives a half-maximal response.
Table 2: Recommended Assay Buffer Composition
| Component | Concentration | Purpose |
| HEPES | 20-50 mM | pH buffering (typically pH 7.4) |
| NaCl | 100-150 mM | To maintain ionic strength and reduce non-specific electrostatic interactions |
| MgCl2 | 1-5 mM | Divalent cation that can be important for receptor conformation and ligand binding |
| BSA | 0.01% - 0.1% (w/v) | To block non-specific binding sites on surfaces |
| Tween-20 | 0.01% - 0.05% (v/v) | Non-ionic detergent to reduce hydrophobic interactions (optional, for membrane preps) |
Experimental Protocols
Protocol 1: this compound Saturation Binding Assay
Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) for this compound at a specific adenosine receptor.
Materials:
-
This compound
-
Cell membranes or whole cells expressing the target adenosine receptor
-
Unlabeled, high-affinity adenosine receptor ligand (e.g., NECA, CGS-21680) for determining non-specific binding
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96- or 384-well black, low-binding microplates
-
Fluorescence plate reader
Methodology:
-
Prepare Serial Dilutions of this compound: Prepare a series of this compound concentrations in assay buffer, typically ranging from 0.1 nM to 100 nM.
-
Prepare Receptor Suspension: Resuspend the cell membranes or whole cells in assay buffer to a concentration that gives a measurable specific binding signal. This should be optimized in preliminary experiments.
-
Set up Assay Plate:
-
Total Binding Wells: Add the receptor suspension and the corresponding this compound dilution to each well.
-
Non-Specific Binding Wells: Add the receptor suspension, the corresponding this compound dilution, and a high concentration (e.g., 10 µM) of the unlabeled competitor.
-
Blank Wells: Add assay buffer only to determine background fluorescence from the buffer and plate.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (typically ~340 nm excitation and ~520 nm emission, but should be optimized).
-
Data Analysis:
-
Subtract the blank reading from all total and non-specific binding wells.
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the Specific Binding as a function of the this compound concentration and fit the data using a non-linear regression model (e.g., one-site specific binding) to determine the Kd and Bmax.
-
Protocol 2: Competition Binding Assay
Objective: To determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with this compound for binding to the adenosine receptor.
Methodology:
-
Prepare Serial Dilutions of Test Compound: Prepare a range of concentrations of the unlabeled test compound in assay buffer.
-
Prepare Receptor and this compound Mixture: Prepare a mixture of the receptor suspension and this compound in assay buffer. The concentration of this compound should be kept constant, typically at or below its Kd.
-
Set up Assay Plate:
-
Total Binding Wells: Add the receptor/Dansyl-NECA mixture and assay buffer.
-
Non-Specific Binding Wells: Add the receptor/Dansyl-NECA mixture and a high concentration of a known unlabeled competitor.
-
Competition Wells: Add the receptor/Dansyl-NECA mixture and the serial dilutions of the test compound.
-
-
Incubation and Measurement: Follow steps 4 and 5 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the fluorescence signal as a function of the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound used and Kd is the binding affinity of this compound.
-
Visualizations
Caption: Adenosine Receptor Signaling Pathways Activated by this compound.
Caption: Troubleshooting Workflow for High Non-Specific Binding.
Caption: Experimental Workflow for a this compound Binding Assay.
References
Technical Support Center: Optimizing Dansyl-NECA Staining for Cultured Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Dansyl-NECA staining protocols for cultured cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a fluorescent derivative of the adenosine analog NECA (5'-N-Ethylcarboxamidoadenosine). The dansyl group is a well-established fluorophore. This compound is primarily a high-affinity fluorescent agonist for the adenosine A1 receptor.[1] It also binds to A2 and A3 receptors, but with significantly lower affinity.[1] Some sources may also refer to it as an antagonist; this can depend on the specific assay and cellular context.[2]
Q2: What are the binding affinities (Ki) of this compound for adenosine receptors?
The affinity of a ligand for its receptor is a critical parameter. The reported inhibitor constant (Ki) values for this compound are summarized in the table below.
| Receptor Subtype | Ki Value (nM) |
| Adenosine A1 | 27 |
| Adenosine A2 | 4300 |
| Adenosine A3 | 3600 |
| (Data sourced from manufacturer datasheets) |
Q3: What are the excitation and emission wavelengths for the dansyl fluorophore?
The dansyl fluorophore typically exhibits an excitation maximum in the near-UV range and a strong fluorescence emission in the visible green-to-yellow region. The exact wavelengths can be influenced by the local environment, such as solvent polarity. When the dansyl moiety binds to a hydrophobic pocket, like that of a receptor, a blue shift in the emission spectrum (to ~480-485 nm) and an increase in fluorescence intensity are often observed. It is recommended to use a fluorescence microscope with a suitable filter set for UV excitation and blue/green emission.
Q4: Should I use live or fixed cells for this compound staining?
Both live and fixed-cell imaging are possible with fluorescent ligands like this compound. For live-cell imaging, it is crucial to maintain physiological conditions (temperature, pH, and media) throughout the experiment. For fixed-cell imaging, a variety of fixation methods can be employed, such as paraformaldehyde or ice-cold methanol. The choice between live and fixed-cell imaging will depend on the specific experimental goals.
Experimental Protocols
Protocol: Fluorescent Staining of Adherent Cultured Cells with this compound
This protocol provides a general framework for staining adherent cells. Optimization of concentrations and incubation times is recommended for each cell line and experimental condition.
Materials:
-
Cultured cells grown on glass coverslips or in imaging-compatible plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (optional, e.g., 0.1-0.2% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips or imaging plates and culture until they reach the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation (Optional, for fixed-cell imaging):
-
Add 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.
-
Alternatively, use ice-cold methanol and incubate for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional): If targeting intracellular receptors, incubate with a permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking: To reduce non-specific binding, incubate the cells with blocking buffer for 30-60 minutes at room temperature.
-
This compound Incubation:
-
Dilute this compound to the desired concentration in blocking buffer or a suitable assay buffer. A starting concentration range of 30-100 nM is recommended.
-
Incubate the cells with the this compound solution for 1-2 hours at room temperature, protected from light.
-
-
Washing: Wash the cells three to four times with PBS for 5 minutes each to remove unbound this compound and reduce background fluorescence.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for the dansyl fluorophore.
Troubleshooting Guides
High background, weak signals, or non-specific staining are common issues in fluorescence microscopy. The following table provides guidance on troubleshooting these problems when using this compound.
| Problem | Potential Cause | Solution |
| High Background Fluorescence | This compound concentration is too high. | Perform a concentration titration to determine the optimal concentration. Start with a lower concentration (e.g., 30 nM) and incrementally increase it. |
| Inadequate washing. | Increase the number and/or duration of wash steps after this compound incubation to more effectively remove unbound ligand. | |
| Cell autofluorescence. | Include an unstained control to assess the level of autofluorescence. Consider using a different emission filter if possible. | |
| Non-specific binding. | Ensure the blocking step is sufficient. Consider trying different blocking agents. Use control cells that do not express the target receptor to assess non-specific binding. | |
| Weak or No Signal | This compound concentration is too low. | Increase the concentration of this compound. Perform a titration to find the optimal concentration that balances signal intensity and background. |
| Low receptor expression in the chosen cell line. | Confirm receptor expression using an alternative method, such as Western blot or qPCR. | |
| Photobleaching of the dansyl fluorophore. | Minimize the exposure of the sample to excitation light. Use an antifade mounting medium. Consider using a more photostable fluorophore if photobleaching is severe. | |
| Incorrect microscope filter set. | Ensure the excitation and emission filters are appropriate for the spectral properties of the dansyl fluorophore. | |
| Patchy or Uneven Staining | Inadequate permeabilization (if applicable). | Optimize the permeabilization step by adjusting the detergent concentration or incubation time. |
| Cells are not healthy or are overly confluent. | Use healthy, sub-confluent cell cultures for staining experiments. Dead cells can contribute to non-specific staining. |
Visualizations
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with adenosine receptors.
Caption: Signaling pathways for Adenosine A1 and A3 receptors.
Caption: Signaling pathways for Adenosine A2A and A2B receptors.
Experimental Workflow
The following diagram outlines the key steps for optimizing this compound staining concentration.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio with Dansyl-NECA
Welcome to the technical support center for Dansyl-NECA. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent agonist for the adenosine A1 receptor. It is synthesized by linking a dansyl fluorophore to NECA (5'-N-Ethylcarboxamidoadenosine), a potent adenosine receptor agonist. Its primary application is in the study of adenosine A1 receptors, allowing for their visualization in techniques like fluorescence microscopy and characterization in binding assays.[1]
Q2: What are the spectral properties of this compound?
The spectral properties of the dansyl fluorophore are sensitive to the polarity of its environment. Generally, the excitation maximum is around 335-350 nm, and the emission maximum is in the range of 510-530 nm. It is crucial to determine the optimal excitation and emission wavelengths in your specific experimental buffer.
Q3: How should I store and handle this compound?
This compound is typically soluble in DMSO up to 100 mM.[1] For long-term storage, it is recommended to store the compound at -20°C.[1] Prepare fresh dilutions in your aqueous buffer for each experiment, as the dansyl moiety can be susceptible to hydrolysis at certain pH values.[2]
Q4: What are the most common causes of a poor signal-to-noise ratio with this compound?
The most frequent issues leading to a low signal-to-noise ratio are high background fluorescence and/or a weak specific signal. High background can stem from autofluorescence of cells or media, non-specific binding of this compound, or the presence of unbound probe in the solution. A weak signal may be due to a low concentration of the target receptor, photobleaching of the fluorophore, or suboptimal experimental conditions.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can significantly obscure the specific signal from this compound binding to the adenosine A1 receptor. Use the following decision tree and detailed steps to diagnose and resolve this issue.
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Weak or No Specific Signal
A weak or absent signal can be equally problematic. Follow this guide to enhance your specific signal.
Caption: Troubleshooting workflow for a weak or absent signal.
Quantitative Data
Table 1: Binding Affinity of this compound for Adenosine Receptor Subtypes
This table summarizes the inhibitor constant (Ki) values of this compound for different adenosine receptors, demonstrating its selectivity for the A1 subtype.
| Receptor Subtype | Ki (nM) |
| A1 | 27 |
| A2 | 4300 |
| A3 | 3600 |
| (Data sourced from references) |
Experimental Protocols
Protocol 1: Fluorescence Microscopy for A1 Receptor Visualization
This protocol provides a general guideline for staining cells with this compound to visualize the adenosine A1 receptor. Optimization of concentrations and incubation times is recommended for each cell type.
Materials:
-
Cells expressing adenosine A1 receptors grown on coverslips.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 1 mM MgCl2 and 0.1% BSA (pH 7.4).
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Wash Buffer: PBS.
-
Anti-fade mounting medium.
Procedure:
-
Cell Culture: Grow cells to 50-70% confluency on sterile glass coverslips.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Staining: Dilute the this compound stock solution in Assay Buffer to a final concentration of 50-200 nM. Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with ice-cold Wash Buffer for 5 minutes each to remove unbound probe.
-
Fixation (Optional): If fixation is required, incubate the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the dansyl fluorophore (e.g., excitation at ~350 nm and emission at ~520 nm). To minimize photobleaching, use the lowest possible laser power and exposure time.
Protocol 2: Competition Binding Assay
This protocol describes a competition binding assay using this compound to determine the binding affinity of unlabeled compounds for the adenosine A1 receptor. This assay is typically performed in a 96-well plate format using cell membranes expressing the receptor.
Materials:
-
Cell membranes expressing adenosine A1 receptors.
-
This compound.
-
Unlabeled competitor compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates (low-binding).
-
Filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of Binding Buffer, 50 µL of this compound (at a final concentration close to its Kd, e.g., 30 nM), and 100 µL of cell membranes.
-
Non-specific Binding: 50 µL of a high concentration of a known non-fluorescent A1 agonist (e.g., 10 µM NECA), 50 µL of this compound, and 100 µL of cell membranes.
-
Competitor Wells: 50 µL of the unlabeled competitor compound at various concentrations, 50 µL of this compound, and 100 µL of cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation, protected from light.
-
Filtration: Terminate the binding by rapid vacuum filtration through a filter plate. Wash the filters quickly with ice-cold Wash Buffer (3-4 times) to separate bound from free ligand.
-
Detection: Measure the fluorescence of the filters using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the competitor concentration and fit the data using a suitable model (e.g., one-site fit) to determine the IC50 of the competitor. Calculate the Ki using the Cheng-Prusoff equation.
Signaling Pathway
This compound acts as an agonist at the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the A1 receptor primarily initiates a signaling cascade through the Gi/o protein.
Caption: Adenosine A1 Receptor Signaling Pathway.
References
Dansyl-NECA cell permeability issues and solutions
Welcome to the technical support center for Dansyl-NECA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with this fluorescent adenosine receptor ligand, with a particular focus on cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent ligand for adenosine receptors. It is synthesized by attaching a dansylaminoalkyl moiety to the N-6 position of 5'-N-ethylcarboxamidoadenosine (NECA), a potent adenosine receptor agonist. Its primary application is in the visualization and localization of adenosine receptors, particularly the A1 subtype, in biological samples using techniques like fluorescence microscopy and flow cytometry.[1][2]
Q2: Is this compound cell-permeable?
While this compound has been successfully used to label adenosine receptors in tissues, specific data on its permeability in live, intact cells is limited. The dansyl group imparts hydrophobicity, which can aid in membrane crossing, but the overall size and charge of the molecule can also be limiting factors. Therefore, its ability to efficiently reach intracellular adenosine receptors without membrane disruption should be experimentally validated for each cell type and experimental condition.
Q3: What are the optimal excitation and emission wavelengths for this compound?
The fluorescence of the dansyl group is sensitive to its environment. Generally, the dansyl moiety is excited by ultraviolet (UV) light, typically around 330-350 nm, and emits in the blue-green region of the spectrum, around 450-550 nm. It is crucial to determine the optimal excitation and emission spectra for this compound in your specific experimental buffer or cellular environment.
Q4: Can this compound be used for quantitative binding studies?
Yes, this compound has been utilized in competition binding assays, for example, using flow cytometry. By competing with a known unlabeled ligand, the binding affinity of the fluorescent ligand can be determined.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on cell permeability and signal quality.
| Issue | Potential Cause | Suggested Solution |
| Low or No Fluorescent Signal | Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its target. | - Optimize Incubation Conditions: Increase incubation time and/or temperature (e.g., 37°C) to facilitate uptake. - Use a Lower Concentration of Serum: Serum proteins can bind to the probe and reduce its availability. - Transient Permeabilization: For initial validation, consider using a mild, transient permeabilization agent like a low concentration of digitonin or saponin. Note that this will disrupt the membrane integrity. - Chemical Enhancers: Investigate the use of cell-permeable enhancers, though their effects on adenosine receptor signaling should be carefully controlled. |
| Low Receptor Expression: The target adenosine receptor subtype may be expressed at low levels in your cell model. | - Use a Positive Control Cell Line: Validate your protocol on a cell line known to express high levels of the target receptor. - Induce Receptor Expression: If possible, use an inducible expression system to increase receptor density. | |
| Photobleaching: The dansyl fluorophore can be susceptible to photobleaching upon prolonged exposure to excitation light. | - Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time. - Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium for fixed-cell imaging. | |
| High Background Fluorescence | Nonspecific Binding: The probe may be binding to off-target sites or cellular components. | - Optimize Probe Concentration: Perform a concentration titration to find the lowest concentration that still provides a specific signal. - Increase Wash Steps: After incubation, wash cells thoroughly with a suitable buffer (e.g., PBS) to remove unbound probe. - Include a Blocking Step: Pre-incubate cells with a blocking agent like bovine serum albumin (BSA) to reduce nonspecific binding.[3][4] |
| Autofluorescence: Cells and culture media can exhibit natural fluorescence. | - Use Phenol Red-Free Media: Switch to a phenol red-free medium during the experiment. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from the autofluorescence background. - Use a Blank Control: Image unstained cells to determine the level of autofluorescence and subtract it from your experimental images. | |
| Signal Localized to the Plasma Membrane Only | Limited Permeability: The probe may be binding to extracellular domains of the receptor but not entering the cell. | - This may be the expected localization for certain adenosine receptor subtypes. Confirm the expected subcellular localization of your target receptor from the literature. - If intracellular localization is expected, refer to the solutions for "Poor Cell Permeability." |
| Difficulty Reproducing Results | Inconsistent Experimental Conditions: Variations in cell density, probe concentration, incubation time, or temperature can affect results. | - Standardize Protocols: Ensure all experimental parameters are kept consistent between experiments. - Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment to avoid degradation. |
Quantitative Data Summary
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound derivative (C6 alkyl spacer) | A1 Adenosine Receptor | High selectivity (specific Ki not provided) | [2] |
Experimental Protocols & Visualizations
Hypothetical Protocol for Assessing this compound Cell Permeability
This protocol provides a general framework for evaluating the cell permeability of this compound. It is recommended to optimize these steps for your specific cell type and experimental setup.
Materials:
-
This compound
-
Cell line of interest (e.g., CHO cells stably expressing the target adenosine receptor)
-
Positive control: A cell-permeable nuclear stain (e.g., Hoechst 33342)
-
Negative control: A known cell-impermeable fluorescent molecule
-
Cell culture medium (phenol red-free recommended for imaging)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for this compound and controls
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Preparation of Staining Solutions: Prepare working solutions of this compound, the positive control stain, and the negative control probe in serum-free, phenol red-free medium. Perform a concentration titration for this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to determine the optimal concentration.
-
Incubation:
-
Remove the culture medium from the cells and wash gently with pre-warmed PBS.
-
Add the staining solutions to the respective dishes/coverslips.
-
Incubate at 37°C for various time points (e.g., 15 min, 30 min, 1 hour, 2 hours) to assess the kinetics of uptake.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.
-
-
Live-Cell Imaging (Optional):
-
Add fresh, pre-warmed, phenol red-free medium to the cells.
-
Immediately image the cells using a fluorescence microscope. Observe the localization of the fluorescent signal.
-
-
Fixation (for endpoint assays):
-
After washing, add 4% paraformaldehyde to the cells and incubate for 15 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Acquire images in the DAPI channel (for Hoechst), the appropriate channel for this compound, and the channel for the negative control.
-
-
Analysis:
-
Quantify the intracellular fluorescence intensity for each condition.
-
Compare the intracellular signal of this compound to the background and to the positive and negative controls.
-
Analyze the subcellular localization of the this compound signal. A punctate intracellular pattern might suggest endosomal sequestration, while a diffuse cytoplasmic or nuclear signal would indicate broader cell penetration.
-
Caption: A flowchart illustrating the experimental steps for assessing the cell permeability of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting common issues in this compound experiments.
Simplified Adenosine Receptor Signaling Pathway
Caption: A simplified diagram of the signaling pathway initiated by an adenosine receptor agonist like NECA.
References
- 1. Fluorescent Ligands for Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent probes for adenosine receptors: synthesis and biology of N6-dansylaminoalkyl-substituted NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biossusa.com [biossusa.com]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
Technical Support Center: Preventing Dansyl-NECA Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Dansyl-NECA aggregation in solution. Aggregation of this fluorescent adenosine A1 receptor agonist can lead to experimental artifacts such as fluorescence quenching, altered spectral properties, and inaccurate binding data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a fluorescent derivative of the potent adenosine receptor agonist NECA (5'-N-Ethylcarboxamidoadenosine). The appended dansyl group allows for its use in fluorescence-based assays to study adenosine A1 receptors. Aggregation is a significant concern because when this compound molecules clump together in solution, it can lead to self-quenching of the fluorescent signal, resulting in weak or nonexistent readings. This can be misinterpreted as low binding or lack of interaction in your experiment. Furthermore, aggregates can cause non-specific binding, leading to false-positive results.
Q2: My this compound solution appears cloudy or has visible particles. What should I do?
Cloudiness or visible precipitates are clear indicators of aggregation. Do not proceed with your experiment using this solution. The first step is to try and redissolve the compound. Sonication of the stock solution can sometimes help break up small aggregates. If the problem persists, you will need to optimize your solvent and buffer conditions.
Q3: I'm dissolving my this compound in DMSO first, but it still precipitates when I dilute it into my aqueous buffer. How can I prevent this?
This is a common issue due to the lower solubility of this compound in aqueous solutions compared to pure DMSO. To mitigate this, ensure the final concentration of DMSO in your aqueous buffer is kept as low as possible (typically <1%) to minimize its potential effects on your biological system. When diluting, add the this compound stock solution to the aqueous buffer dropwise while vortexing to promote rapid mixing and prevent localized high concentrations that can trigger precipitation. If precipitation still occurs, you may need to explore the use of solubility-enhancing additives.
Q4: Can the pH of my buffer affect this compound aggregation and fluorescence?
Yes, the pH of your buffer is a critical factor. The dansyl fluorophore's emission is sensitive to its environment, and protonation of the dimethylamino group at acidic pH (generally below 6) can lead to significant fluorescence quenching. It is crucial to maintain a stable pH within the optimal range for your experiment, typically between 7 and 8, to ensure both maximal fluorescence and minimize pH-induced aggregation.
Q5: Are there any additives I can use to prevent this compound aggregation?
Several additives can be employed to enhance the solubility and prevent the aggregation of fluorescent ligands like this compound. These include non-ionic surfactants and cyclodextrins. It is essential to test a range of concentrations of these additives to find the optimal condition for your specific assay, ensuring they do not interfere with the biological interaction you are studying.
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
A weak or absent fluorescent signal is a common problem that can be attributed to several factors, with aggregation being a primary suspect.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting workflow for a weak or absent fluorescent signal.
Recommended Actions:
-
Verify Concentration: Double-check your calculations and dilution steps to ensure the final concentration of this compound is appropriate for your assay.
-
Instrument Settings: Confirm that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for the dansyl fluorophore (typically around 340 nm for excitation and 520 nm for emission, but this can vary with the environment).
-
Visual Inspection: Carefully examine your stock and working solutions for any signs of precipitation or cloudiness.[1]
-
pH Check: Measure the pH of your final assay buffer. If it is acidic, this could be the cause of fluorescence quenching.[2][3]
-
Photobleaching: Minimize the exposure of your sample to the excitation light source to prevent photobleaching, which is the irreversible destruction of the fluorophore.
Issue 2: High Background Fluorescence
High background fluorescence can obscure the specific signal from your ligand-receptor binding, reducing the signal-to-noise ratio.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence.
Recommended Actions:
-
Blank Measurement: Prepare a sample containing all buffer components and reagents except for your biological target (e.g., cells or protein). A high signal in the blank indicates autofluorescence from the media, buffer components, or unbound this compound.
-
Optimize Ligand Concentration: A high concentration of this compound can lead to a high background signal from the unbound ligand in solution. Perform a concentration titration to find the lowest concentration that still provides a robust specific signal.
-
Washing Steps: If your assay protocol allows, introduce a gentle washing step to remove unbound fluorescent ligand before measurement.
-
Blocking Agents: For cell-based assays, high non-specific binding to the cell surface or plasticware can be an issue. Consider adding a blocking agent like Bovine Serum Albumin (BSA) to your buffer.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing this compound solutions to minimize aggregation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous assay buffer (e.g., PBS or HEPES, pH 7.4)
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the solid this compound in anhydrous DMSO.
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or below, protected from light.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution into your aqueous assay buffer to achieve the desired final concentration.
-
Crucially , add the DMSO stock solution to the buffer dropwise while gently vortexing the buffer. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Keep the final concentration of DMSO in the working solution below 1% to avoid solvent effects on your biological system.
-
Protocol 2: Screening for Optimal Surfactant Concentration
This protocol provides a method to determine the optimal concentration of a non-ionic surfactant to prevent this compound aggregation without interfering with the assay.
Materials:
-
This compound working solution (at a concentration prone to aggregation or at the highest concentration used in your assay)
-
Non-ionic surfactants (e.g., Tween® 20, Triton™ X-100)
-
Aqueous assay buffer (pH 7.4)
-
Fluorometer or UV-Vis spectrophotometer
Procedure:
-
Prepare Surfactant Stock Solutions: Prepare 1% (w/v) stock solutions of Tween® 20 and/or Triton™ X-100 in your assay buffer.
-
Set up Dilution Series: In a microplate or cuvettes, prepare a series of this compound solutions containing different final concentrations of the surfactant. It is recommended to test concentrations below the critical micelle concentration (CMC) of the surfactant.
-
Incubate: Allow the solutions to equilibrate for at least 30 minutes at room temperature, protected from light.
-
Measure Fluorescence/Absorbance:
-
Measure the fluorescence intensity of each solution. An increase in fluorescence intensity with increasing surfactant concentration (up to a plateau) suggests disaggregation.
-
Alternatively, measure the absorbance spectrum. A change in the spectral shape or a decrease in light scattering at non-absorbing wavelengths can indicate a reduction in aggregation.
-
-
Select Optimal Concentration: Choose the lowest concentration of surfactant that provides the maximal and stable fluorescence signal. This concentration should then be used in your main experiment.
Signaling Pathway and Workflow Diagrams
General Ligand Binding Assay Workflow
Caption: A generalized workflow for a ligand binding assay using this compound.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Up to 100 mM | |
| Dansyl chloride | DMSO | ~10 mg/mL | |
| Dansyl chloride | 1:40 DMSO:PBS (pH 7.2) | ~0.02 mg/mL | |
| NECA (hydrate) | PBS (pH 7.2) | ~10 mg/mL |
Table 2: Recommended Starting Concentrations for Anti-Aggregation Additives
| Additive | Recommended Starting Concentration Range | Notes |
| Tween® 20 | 0.01% - 0.1% (w/v) | Non-ionic surfactant. Test for interference with your specific assay. |
| Triton™ X-100 | 0.01% - 0.1% (w/v) | Non-ionic surfactant. Can be more effective but also potentially more disruptive to membranes. |
| β-Cyclodextrin | 1 - 10 mM | Can encapsulate the dansyl group, potentially increasing solubility and fluorescence. |
References
Common artifacts in Dansyl-NECA imaging and how to avoid them
Welcome to the technical support center for Dansyl-NECA imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common artifacts and issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent analog of NECA (5'-(N-Ethylcarboxamido)adenosine), a potent agonist for adenosine receptors. It is primarily used as a fluorescent probe to visualize and study adenosine receptors, particularly the A1 and A3 subtypes for which it has a higher affinity, in living cells and tissues using fluorescence microscopy.[1][2]
Q2: What are the key spectral properties of the dansyl fluorophore in this compound?
The dansyl fluorophore has an excitation peak at approximately 335 nm and an emission peak around 518 nm.[3] However, it is important to note that the fluorescence of the dansyl group is highly sensitive to the polarity of its local environment.[4] This solvatochromism can lead to shifts in the emission spectrum.
Q3: Is this compound selective for a specific adenosine receptor subtype?
This compound exhibits selectivity for the A1 adenosine receptor subtype. It has a high affinity for A1 receptors, with reported Ki values in the nanomolar range, while its affinity for A2A and A3 receptors is significantly lower (in the micromolar range).[1] This selectivity makes it a useful tool for studying A1 receptor localization and dynamics.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound imaging experiments.
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from this compound binding to its target receptors, leading to poor image quality and difficulty in data interpretation.
Possible Causes and Solutions:
| Cause | Solution |
| Excess Unbound this compound | Optimize the concentration of this compound. Start with a low concentration and titrate up to find the optimal balance between signal and background. Ensure adequate washing steps after incubation to remove unbound probe. |
| Non-Specific Binding | Include a blocking step in your protocol. Common blocking agents include bovine serum albumin (BSA) or serum from the same species as the secondary antibody (if used). Consider including a non-fluorescent adenosine receptor antagonist in a control experiment to confirm specific binding. |
| Autofluorescence | Image a mock-stained sample (cells or tissue treated with all reagents except this compound) to assess the level of endogenous autofluorescence. If autofluorescence is high, consider using a different imaging wavelength if your microscope setup allows, or use spectral unmixing techniques if available. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and solutions. Test each component individually for fluorescence to identify the source of contamination. |
Issue 2: Weak or No Signal
A lack of a discernible fluorescent signal can be frustrating. Here are some potential reasons and how to address them.
Possible Causes and Solutions:
| Cause | Solution |
| Low Receptor Expression | Ensure that the cell line or tissue you are using expresses the target adenosine receptor at a detectable level. You can verify this through techniques like Western blotting or qPCR. |
| Suboptimal this compound Concentration | The concentration of this compound may be too low. Perform a concentration-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Photobleaching | The dansyl fluorophore is susceptible to photobleaching. Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if imaging fixed cells. For live-cell imaging, acquire images efficiently and avoid prolonged continuous exposure. |
| Incorrect Microscope Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of the dansyl fluorophore (excitation ~335 nm, emission ~518 nm). |
| Quenching of Fluorescence | The fluorescence of the dansyl group is sensitive to its environment. Certain components in your buffer or medium could be quenching the fluorescence. Test the fluorescence of this compound in different buffer conditions to identify any quenching effects. |
Issue 3: Phototoxicity in Live-Cell Imaging
Prolonged exposure to excitation light, especially in the UV range required for the dansyl fluorophore, can be harmful to living cells.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Light Exposure | Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides an adequate signal-to-noise ratio. |
| UV-Induced Damage | Minimize the duration of the experiment. If possible, use a microscope system with a more sensitive detector to reduce the required light dose. |
| Reactive Oxygen Species (ROS) Production | Consider using a live-cell imaging medium that contains antioxidants to mitigate the effects of ROS generated during imaging. |
Experimental Protocols & Data
This compound Binding Affinities
The following table summarizes the reported binding affinities (Ki) of this compound for different human adenosine receptor subtypes. This data is crucial for understanding its selectivity.
| Receptor Subtype | Ki (nM) | Reference |
| A1 | 27 | |
| A2A | 4300 | |
| A3 | 3600 |
Note: Ki values can vary depending on the experimental conditions and the cell type used.
General Protocol for Live-Cell Imaging with this compound
This is a generalized protocol and may require optimization for your specific cell type and experimental setup.
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Cell Culture: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
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Washing: Gently wash the cells twice with a pre-warmed, phenol red-free imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
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Incubation with this compound: Dilute this compound to the desired final concentration in the imaging buffer. A starting concentration in the low nanomolar range is recommended. Incubate the cells with the this compound solution at 37°C for a predetermined time (e.g., 30-60 minutes). This step should be optimized.
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Washing: Gently wash the cells three times with the imaging buffer to remove unbound this compound.
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Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the dansyl fluorophore. Maintain the cells at 37°C and 5% CO2 during imaging.
Visualizations
A2A Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the A2A adenosine receptor, a Gs-coupled receptor. NECA, the parent compound of this compound, is an agonist for this receptor. Activation leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
Troubleshooting Workflow for High Background
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your this compound imaging experiments.
References
Adjusting imaging parameters for optimal Dansyl-NECA signal
Welcome to the technical support center for Dansyl-NECA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing imaging parameters and troubleshooting common issues encountered during experiments with this fluorescent adenosine A₁ receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal spectral settings for this compound are influenced by the dansyl fluorophore. For optimal signal, it is recommended to use an excitation wavelength in the range of 333-340 nm and an emission detection window centered around 515-535 nm.[1][2][3][4][5] It is always best practice to empirically determine the optimal settings on your specific imaging system.
Q2: What is a good starting concentration for this compound in cell-based imaging experiments?
A2: A good starting point for live-cell imaging is a concentration of up to 100 nM. For specific applications, such as imaging Chinese Hamster Ovary (CHO) cells expressing adenosine A₃ receptors, a concentration of 30 nM has been successfully used. In high-content and high-throughput screening, concentrations of 5 nM and 25 nM have also been reported. We recommend performing a concentration titration to determine the optimal signal-to-noise ratio for your specific cell type and experimental conditions.
Q3: How can I reduce high background fluorescence in my images?
A3: High background can be addressed by:
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Optimizing Probe Concentration: Titrate the this compound concentration to the lowest effective level.
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Washing Steps: Ensure adequate washing steps after incubation with the probe to remove unbound this compound.
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Blocking: While this compound is a small molecule agonist, if you are performing co-staining with antibodies, ensure proper blocking steps are included.
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Autofluorescence: Check for cellular or medium autofluorescence by imaging an unstained control sample. If autofluorescence is high, consider using a different imaging medium or adjusting your image analysis to subtract the background.
Q4: My this compound signal is weak. What are some potential causes and solutions?
A4: A weak signal can stem from several factors:
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Incorrect Imaging Settings: Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
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Low Receptor Expression: Ensure that your cell line expresses a sufficient level of the adenosine A₁ receptor.
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Photobleaching: The dansyl fluorophore can be susceptible to photobleaching. To minimize this, reduce the excitation light intensity and exposure time during image acquisition. The use of an anti-fade mounting medium can also be beneficial for fixed-cell imaging.
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Suboptimal Incubation: The incubation time with this compound may be insufficient. An incubation time of 10 minutes has been used for CHO cells. We recommend optimizing the incubation time for your experimental setup.
Q5: Can this compound bind non-specifically to other proteins?
A5: The dansyl moiety has been reported to bind to other proteins, notably human serum albumin. If your experimental medium contains serum, consider performing the this compound incubation in a serum-free medium to minimize potential non-specific binding.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during this compound imaging experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Incorrect filter set | Verify excitation/emission filters match this compound's spectra (Ex: ~340 nm, Em: ~525 nm). |
| Low probe concentration | Titrate this compound concentration (start with a range of 10-100 nM). | |
| Low receptor expression | Use a positive control cell line with known A₁ receptor expression. | |
| Photobleaching | Reduce excitation light intensity and exposure time. Use an anti-fade reagent for fixed samples. | |
| High Background | Probe concentration too high | Decrease the concentration of this compound used for staining. |
| Insufficient washing | Increase the number and/or duration of wash steps after probe incubation. | |
| Cellular autofluorescence | Image an unstained sample to determine the level of autofluorescence and use this as a baseline for background subtraction. | |
| Non-specific binding | If using serum-containing media, switch to a serum-free medium during probe incubation. | |
| Photobleaching | Excessive light exposure | Minimize the duration of exposure to the excitation light. Acquire images using the lowest possible excitation intensity that provides a detectable signal. |
| For fixed cells, use an anti-fade mounting medium. | ||
| Spectral Overlap | Co-staining with other fluorophores | When performing multi-color imaging, ensure that the emission spectra of the other fluorophores do not overlap with this compound's emission spectrum. Use a spectral viewer to check for potential overlap. |
Experimental Protocols
General Protocol for Live-Cell Imaging of Adenosine A₁ Receptors with this compound
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Cell Seeding: Plate cells in a suitable imaging-compatible vessel (e.g., glass-bottom dish or 96-well plate) and allow them to adhere and reach the desired confluency.
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Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 30-100 nM) in a suitable imaging buffer (e.g., HBSS or serum-free medium).
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Cell Incubation: Remove the culture medium from the cells and wash once with the imaging buffer. Add the this compound working solution to the cells and incubate for a recommended time (e.g., 10 minutes) at the desired temperature (e.g., 22°C or 37°C).
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Washing: After incubation, gently remove the this compound solution and wash the cells 2-3 times with fresh imaging buffer to remove unbound probe.
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Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~340 nm, Emission: ~525 nm).
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(Optional) Competition Assay: To confirm specificity, pre-incubate a parallel set of cells with a non-fluorescent A₁ receptor antagonist (e.g., 10 µM XAC) before adding this compound. A significant reduction in fluorescence intensity should be observed.
Visualizing Experimental and Biological Pathways
Adenosine A₁ Receptor Signaling Pathway
This compound is an agonist for the adenosine A₁ receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the A₁ receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
References
Technical Support Center: Dansyl-NECA Stability and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and use of Dansyl-NECA in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: It is recommended to dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q2: How stable is this compound in aqueous experimental buffers?
A2: While specific quantitative stability data for this compound in various aqueous buffers is limited, the dansyl moiety is known to be susceptible to hydrolysis, a process that is dependent on pH. The stability of the related compound, dansyl chloride, is significantly affected by pH, with hydrolysis increasing at higher pH values. Therefore, it is crucial to consider the pH of your experimental buffer and the duration of your experiment. For prolonged experiments, it is advisable to prepare fresh dilutions of this compound in your aqueous buffer from the DMSO stock solution immediately before use.
Q3: Can I use buffers containing primary or secondary amines, such as TRIS, with this compound?
A3: Caution should be exercised when using buffers containing nucleophilic components like primary or secondary amines (e.g., TRIS). The sulfonyl group of the dansyl moiety can potentially react with these amines, leading to the formation of adducts and a decrease in the concentration of active this compound. It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES where possible. If TRIS must be used, the solution should be prepared fresh and used immediately.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of this compound in aqueous solutions. For optimal stability, experiments should be conducted at the lowest feasible temperature. If experiments need to be performed at physiological temperatures (e.g., 37°C), the incubation time should be minimized, and fresh solutions should be used.
Q5: Is this compound sensitive to light?
A5: Yes, fluorescent compounds like this compound are often susceptible to photodegradation. It is crucial to protect both stock solutions and experimental samples from direct light exposure. Use amber-colored tubes or wrap tubes in aluminum foil, and minimize exposure to ambient and excitation light during experiments.
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare a fresh dilution of this compound from a properly stored DMSO stock. - Verify the pH of your experimental buffer; extreme pH values can accelerate degradation. - Minimize the incubation time of this compound in aqueous buffer. |
| Incorrect Filter Set/Wavelengths | - Confirm the excitation and emission maxima of this compound (typically around 340 nm for excitation and 520 nm for emission, but can be solvent-dependent) and ensure you are using the appropriate filter set on your instrument. |
| Quenching of Fluorescence | - Check for the presence of quenching agents in your buffer or sample. Common quenchers include halide ions (I⁻, Br⁻), heavy metal ions, and some buffer components. - High concentrations of this compound can lead to self-quenching. Try diluting your sample. |
| Instrument Malfunction | - Check the functionality of the light source and detector of your fluorescence instrument. - Run a standard fluorescent compound to ensure the instrument is working correctly. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Buffer or Media | - Measure the fluorescence of a blank sample containing only the buffer or media. - If the background is high, consider using a different buffer or a specialized low-fluorescence medium. |
| Non-specific Binding | - Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding of this compound to surfaces. - Perform control experiments with a non-labeled competitor to determine the level of specific binding. |
| Contamination | - Ensure all glassware and plasticware are thoroughly clean and free of fluorescent contaminants. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | - Ensure accurate and consistent pipetting when preparing dilutions. - Prepare fresh dilutions for each experiment to avoid variability due to degradation over time. |
| Variability in Experimental Conditions | - Maintain consistent temperature, pH, and incubation times across all experiments. - Protect samples from light to a consistent degree. |
| Photobleaching | - Minimize the exposure of your samples to the excitation light source. - Use an anti-fade reagent if you are performing fluorescence microscopy. |
Quantitative Data Summary
Direct quantitative stability data for this compound in various buffers is not extensively available in the peer-reviewed literature. However, based on the known properties of the dansyl moiety, the following tables provide an estimated guide to its stability. It is strongly recommended to perform your own stability studies for your specific experimental conditions.
Table 1: Estimated pH Stability of the Dansyl Moiety in Aqueous Buffers at Room Temperature
| pH Range | Estimated Stability | Notes |
| 4.0 - 6.0 | Relatively Stable | Hydrolysis rate is slower in acidic conditions. |
| 6.0 - 7.5 | Moderately Stable | Suitable for short-term experiments (a few hours). |
| 7.5 - 9.0 | Less Stable | Increased rate of hydrolysis. Prepare solutions fresh. |
| > 9.0 | Unstable | Rapid hydrolysis is expected. |
Table 2: General Recommendations for this compound Handling and Storage
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | High solubility and better stability compared to aqueous solutions. |
| Stock Solution Storage | -20°C, protected from light | Minimizes degradation from temperature and light. |
| Working Solution Buffer | PBS, HEPES (non-amine buffers) | Avoids potential reaction with nucleophilic buffer components. |
| Working Solution Preparation | Prepare fresh before each experiment | Minimizes degradation in aqueous environments. |
| Experimental Temperature | As low as practically possible | Reduces the rate of chemical degradation. |
| Light Exposure | Minimize | Prevents photodegradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
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Thaw Stock Solution: Remove the aliquot of this compound in DMSO from the -20°C freezer and allow it to thaw completely at room temperature, protected from light.
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Dilution: Perform a serial dilution of the DMSO stock solution into your chosen experimental buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration. It is recommended to perform the final dilution step immediately before adding the working solution to your experimental setup.
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Vortex: Gently vortex the diluted solution to ensure homogeneity.
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Usage: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound for extended periods.
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
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Prepare Samples: Prepare solutions of this compound at a known concentration in the experimental buffers of interest (e.g., PBS, TRIS, HEPES at various pH values).
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Incubation: Incubate the samples under the desired experimental conditions (e.g., different temperatures, light vs. dark).
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Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.
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Quench Reaction (if necessary): If the buffer is reactive, the degradation process may need to be stopped by adding a quenching agent or by freezing the sample immediately at -80°C.
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HPLC Analysis: Analyze the samples using a reversed-phase HPLC system with a C18 column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
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Detection: Use a fluorescence detector with excitation at ~340 nm and emission at ~520 nm, and a UV detector to monitor for degradation products.
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Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the time zero sample to determine the degradation rate.
Visualizations
Caption: Experimental workflow for using this compound.
References
Technical Support Center: Troubleshooting Low Fluorescence Signal with Dansyl-NECA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low fluorescence signal during experiments with Dansyl-NECA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent agonist for adenosine receptors. It exhibits high affinity and selectivity for the A1 adenosine receptor subtype.[1] Its primary application is in the visualization and characterization of A1 adenosine receptors in biological samples, such as in the rat cerebellar cortex.[1]
Q2: What are the spectral properties of the dansyl fluorophore?
The dansyl fluorophore, which is part of this compound, has an excitation maximum around 335-340 nm and an emission maximum in the range of 526-535 nm.[2] It is important to note that the fluorescence of dansyl amides is highly sensitive to the polarity of the local environment. The fluorescence quantum yield can vary significantly depending on the solvent, ranging from 0.07 in water to 0.66 in dioxane for a similar dansyl compound.
Q3: How should I store this compound?
This compound should be stored at -20°C. For solutions, it is recommended to store them at -20°C for up to one month. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Q4: What are the common initial checks if I observe a weak or no fluorescence signal?
If you encounter a weak or no signal, start with these initial checks:
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Microscope/Plate Reader Settings: Ensure you are using the correct filter sets and that the excitation and emission wavelengths match those of this compound. Verify that the light source is on and the shutter is open.
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Reagent Preparation: Confirm that the concentration of this compound is appropriate for your experiment. Prepare fresh solutions, as the dansyl moiety can be susceptible to hydrolysis.
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Cellular Health: If working with cells, ensure they are healthy and that the target receptor is expressed.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (S/N) can make it difficult to distinguish the specific fluorescence of this compound from the background.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Background Fluorescence | - Autofluorescence: Check for fluorescence in an unstained control sample. If present, consider using phenol red-free media for cell-based assays. - Nonspecific Binding: Increase the number and stringency of wash steps. Include a blocking agent like BSA in your assay buffer. - Contaminated Reagents: Prepare fresh buffers and use high-purity solvents. Filter buffers to remove particulate matter. |
| Low Signal Intensity | - Insufficient Probe Concentration: Perform a concentration titration to determine the optimal this compound concentration. - Suboptimal Wavelengths: Verify the excitation and emission maxima for your specific experimental conditions and ensure your instrument's filters are appropriate. - Photobleaching: Minimize the exposure of your sample to the excitation light. Use anti-fade reagents if applicable. |
| Instrumental Noise | - Detector Settings: Optimize the gain settings on your detector to maximize signal without significantly increasing noise. - Light Source Instability: Ensure your light source (e.g., laser, lamp) is stable. |
Issue 2: Signal Fades Quickly (Photobleaching)
Photobleaching is the irreversible photochemical destruction of a fluorophore.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Excessive Exposure to Excitation Light | - Reduce the intensity of the excitation light. - Minimize the duration of exposure during image acquisition. - Use neutral density filters to attenuate the light source. |
| High Oxygen Concentration | - Use an imaging medium with an oxygen scavenging system. |
| Inherent Properties of the Fluorophore | - While this compound's photostability is not extensively documented in the provided results, dansyl compounds can be susceptible to photobleaching. If this is a persistent issue, consider imaging at lower temperatures if the experimental design allows. |
Experimental Protocols
General Protocol for a Cell-Based Fluorescence Assay
This protocol provides a general framework. Optimization of incubation times, concentrations, and buffer components is recommended.
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Cell Seeding:
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Culture cells to the desired confluency.
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Seed cells in an appropriate plate or on coverslips and allow them to adhere for 24-48 hours.
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Cell Treatment (Optional):
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Treat cells with your compound of interest for the desired duration.
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This compound Staining:
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Prepare a working solution of this compound in a suitable buffer (e.g., PBS with a small percentage of DMSO to aid solubility). The final concentration should be optimized for your specific cell type and receptor expression level.
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Remove the culture medium and wash the cells gently with PBS.
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Add the this compound solution to the cells and incubate for the determined time, protected from light.
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Washing:
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Remove the this compound solution and wash the cells multiple times with cold PBS to remove unbound probe.
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Imaging/Signal Measurement:
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Add a final volume of assay buffer or PBS to the wells.
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Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader with the appropriate filter set (Excitation ~340 nm, Emission ~530 nm).
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Data Analysis
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Subtract the average background fluorescence from control wells (no cells or unstained cells) from all measurements.
Visualizations
References
How to account for Dansyl-NECA spectral overlap in multi-color imaging
Welcome to the technical support center for multi-color imaging experiments involving Dansyl-NECA. This guide provides troubleshooting advice and detailed protocols to help you identify and correct for spectral overlap, ensuring the accuracy and reliability of your fluorescence microscopy data.
Troubleshooting Workflow: Managing this compound Spectral Overlap
This workflow provides a step-by-step process for identifying and resolving spectral bleed-through in your multi-color imaging experiments.
Caption: Workflow for identifying and correcting this compound spectral overlap.
Quantitative Data: Fluorophore Spectral Properties
The broad emission spectrum of the Dansyl moiety is the primary cause of spectral overlap issues with this compound. Its emission tail can extend into the detection channels of green and even yellow fluorophores.[1][2]
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Overlap with this compound |
| Dansyl Group | ~335-340 [3][4][5] | ~515-535 | N/A |
| DAPI | ~358 | ~461 | High (Excitation overlap, Emission tail) |
| Hoechst 33342 | ~350 | ~461 | High (Excitation overlap, Emission tail) |
| FITC | ~495 | ~519 | High (Significant emission overlap) |
| GFP (eGFP) | ~488 | ~509 | High (Significant emission overlap) |
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem with this compound?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another. This compound contains the Dansyl fluorophore, which has a very broad emission spectrum. The "tail" of this emission can extend into the green part of the spectrum, meaning signal from this compound can be incorrectly detected in the channel you are using for a green fluorophore like FITC or GFP. This can lead to false positives or inaccurate co-localization analysis.
Q2: How can I definitively check for spectral bleed-through in my experiment?
A2: The best way to check for bleed-through is to prepare single-color control samples. Prepare a sample stained only with this compound and another sample stained only with your second fluorophore (e.g., a FITC-conjugated antibody). Image each control sample using all of your imaging channels. If you see a signal in the FITC channel when imaging the this compound-only sample, that is spectral bleed-through.
Q3: What are the primary methods to correct for spectral overlap?
A3: There are three main strategies to manage spectral overlap:
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Optimize filter selection: Use narrow bandpass emission filters to minimize the detection of unwanted fluorescence.
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Sequential Scanning: This is an acquisition-based method where each fluorophore is excited and its emission is collected one at a time, preventing their signals from being captured simultaneously.
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Spectral Unmixing/Compensation: These are post-acquisition, software-based methods. Using single-color control images as references, algorithms can calculate the contribution of each fluorophore to the signal in every pixel and separate them mathematically.
Q4: When should I use compensation versus spectral unmixing?
A4: The choice depends on your microscope's capabilities and the severity of the overlap.
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Use Compensation when there is a moderate and predictable amount of bleed-through and you are using a conventional fluorescence microscope with standard filter sets. It's a relatively straightforward subtraction method.
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Use Spectral Unmixing when there is significant spectral overlap. This technique requires a confocal microscope equipped with a spectral detector that can capture the entire emission spectrum from each pixel. It is a more powerful and accurate method for separating highly overlapping signals.
Troubleshooting Guide
Issue: I see a signal in my green (FITC/GFP) channel that looks exactly like my this compound staining pattern.
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Cause: This is a classic case of spectral bleed-through from this compound's broad emission tail into the green detection channel.
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Solution 1 (Immediate Fix): Sequential Scanning. The most robust way to prevent this during acquisition is to use sequential scanning. By exciting the this compound (with a UV/violet laser) and then separately exciting the green fluorophore (with a blue laser), you ensure the emissions are collected independently. See Protocol 1 for a detailed guide.
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Solution 2 (Post-Acquisition Fix): Linear Unmixing/Compensation. If you have already acquired your images simultaneously, you can still correct the data if you have the proper controls. You will need to acquire images of single-stained samples to calculate the bleed-through percentage and subtract it from your multi-color image. See Protocol 2 for this workflow.
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Best Practice: For future experiments, plan to use sequential scanning whenever this compound is paired with fluorophores emitting below ~560 nm.
Experimental Protocols
Protocol 1: Correcting Overlap with Sequential Scanning
This protocol provides a general workflow for setting up a sequential scan on a laser scanning confocal microscope. The exact steps may vary by manufacturer (e.g., Leica, Zeiss, Olympus).
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Initial Setup:
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Place your dually-stained sample on the microscope stage and bring it into focus.
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In your software, load the standard configurations for your dyes (e.g., a UV laser for this compound, and a 488nm laser for GFP/FITC).
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View each channel simultaneously to confirm signal is present in both. You will likely observe the bleed-through at this stage.
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Activate Sequential Scan Mode:
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Locate and open the "Sequential Scan" or "Multi-track" panel in your acquisition software.
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Choose the scanning mode. "Between Frames" is suitable for fixed samples, where the entire image is captured for one channel before moving to the next. "Between Lines" is better for live samples to minimize motion artifacts.
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Configure Scan 1 (Track 1): this compound Detection:
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Select "Scan 1" or "Track 1".
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Activate only the excitation laser for this compound (e.g., 405 nm).
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Set the corresponding detector (PMT or HyD) to collect the emission from this compound (e.g., a detection window of 490-550 nm).
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Deactivate all other lasers and detectors for this scan.
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Adjust the laser power and detector gain to get a bright, unsaturated signal for the this compound channel.
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Configure Scan 2 (Track 2): Green Fluorophore Detection:
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Add a new scan by clicking the "+" or "Add Track" button.
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Select "Scan 2" or "Track 2".
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Activate only the excitation laser for your green dye (e.g., 488 nm).
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Deactivate the laser used in Scan 1.
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Set the corresponding detector to collect the emission from the green dye (e.g., 500-560 nm).
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Adjust the laser power and detector gain for the green channel until the signal is optimal.
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Acquire the Image:
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Ensure the sequential scanning mode is active.
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Click "Acquire" or "Start Scan". The microscope will now automatically excite with the first laser and collect the first channel's data, then switch to the second laser to collect the second channel's data, effectively separating the signals.
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Protocol 2: Post-Acquisition Correction using Linear Unmixing/Compensation
This protocol describes how to generate the necessary images to perform a software-based correction for spectral bleed-through.
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Prepare Control Samples:
-
Sample 1: Unstained cells/tissue (to measure autofluorescence).
-
Sample 2: Stained ONLY with this compound.
-
Sample 3: Stained ONLY with your second fluorophore (e.g., FITC-conjugate).
-
Sample 4: Your dually-stained experimental sample.
-
-
Determine Optimal Acquisition Settings:
-
Using your dually-stained sample (Sample 4), find the laser power, detector gain, and offset settings that provide a good signal for both channels without significant pixel saturation.
-
Crucially, you must use these exact same settings for acquiring images of all four samples.
-
-
Acquire Control and Experimental Images:
-
Unstained Control: Acquire an image of Sample 1 using both the this compound and the green channel settings. This will be your autofluorescence reference.
-
This compound Control: Acquire an image of Sample 2 using both channel settings. The signal in the green channel is your this compound bleed-through value.
-
Green Fluorophore Control: Acquire an image of Sample 3 using both channel settings. This provides the pure spectrum for your second dye.
-
Experimental Image: Acquire your image of Sample 4 using the same settings.
-
-
Perform Linear Unmixing/Compensation:
-
Open the image analysis software (e.g., FIJI/ImageJ, ZEN, LAS X, CellProfiler).
-
Use the "Spectral Unmixing" or "Channel Compensation" function.
-
The software will prompt you to provide the control images (or "reference spectra") you just acquired.
-
Assign the this compound control image to the this compound channel and the green fluorophore control to the green channel.
-
The algorithm will use these references to calculate the amount of bleed-through in the experimental image and subtract it, generating a corrected image where the signals are separated.
-
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. biotium.com [biotium.com]
- 3. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Guide to Dansyl-NECA and BODIPY-Based Adenosine Ligands for Receptor Research
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent ligands is critical for the accurate study of adenosine receptors. This guide provides a detailed comparison of Dansyl-NECA and BODIPY-based adenosine ligands, offering insights into their performance based on available experimental data.
This comparison guide delves into the pharmacological and photophysical properties of two classes of fluorescently labeled ligands for adenosine receptors: this compound and various BODIPY-based conjugates. The objective is to provide researchers with the necessary data to select the most suitable fluorescent probe for their specific experimental needs, ranging from receptor binding assays to cellular imaging.
Overview of the Ligands
This compound is a fluorescent ligand derived from the potent adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine), labeled with a dansyl fluorophore. It has been primarily characterized as a high-affinity and selective agonist for the adenosine A1 receptor subtype.[1]
BODIPY-based adenosine ligands are a broader class of fluorescent probes where an adenosine receptor agonist or antagonist is conjugated to a BODIPY (boron-dipyrromethene) dye. These dyes are renowned for their bright fluorescence, high photostability, and tunable spectral properties, making them versatile tools for a wide range of fluorescence-based applications.
Quantitative Data Presentation
Pharmacological Properties
The following table summarizes the binding affinities of this compound and representative BODIPY-based adenosine ligands for various adenosine receptor subtypes.
| Ligand | Target Receptor(s) | Ligand Type | Binding Affinity (Ki or pKi) | Reference |
| This compound | A1, A3, A2A | Agonist | Ki: 27 nM (A1), 3600 nM (A3), 4300 nM (A2A) | [1] |
| BODIPY 630/650-X-NECA | A1 | Agonist | pKi = 6.65 | |
| BODIPY 630/650-NECA (short linker) | A1 | Agonist | Log IC50 (Gi) = -9.31 | |
| A BODIPY-labeled antagonist | A2A | Antagonist | pKi = 7.91 |
Photophysical Properties
This table outlines the key fluorescence characteristics of the dansyl and BODIPY fluorophores. Note that specific data for this compound is limited; therefore, data for the parent dansyl fluorophore is provided as a reference. The properties of BODIPY dyes can vary depending on the specific derivative used.
| Property | Dansyl Fluorophore | BODIPY Dyes (General) | BODIPY-FL | BODIPY 630/650 |
| Excitation Max (nm) | ~335-340 | 400-600 | ~505 | ~630 |
| Emission Max (nm) | ~518-535 | 500-700 | ~513 | ~650 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~4,300 | High | High | High |
| Quantum Yield (Φ) | 0.07 (in water) to 0.66 (in dioxane) | Typically >0.8 | High | High |
| Photostability | Moderate | High | High | High |
| Environmental Sensitivity | High (fluorescence is sensitive to solvent polarity) | Generally low, but can be designed to be sensitive | Low | Low |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of these fluorescent ligands in a research setting.
Radioligand Binding Assay (Competition)
This protocol is a general guideline for determining the binding affinity of a non-labeled ligand by measuring its ability to displace a radiolabeled ligand from the target receptor.
Workflow:
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension (typically 10-50 µg of protein).
-
25 µL of radioligand at a concentration near its Kd (e.g., [3H]DPCPX for A1 receptors).
-
25 µL of buffer or competing unlabeled ligand at various concentrations.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the competing ligand and calculate the Ki value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the change in the polarization of emitted light when a small fluorescent ligand binds to a larger receptor molecule.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified adenosine receptor or cell membranes expressing the receptor in a suitable assay buffer.
-
Prepare a solution of the fluorescent ligand (tracer) at a concentration optimized for the assay (typically in the low nanomolar range).
-
Prepare serial dilutions of the unlabeled competitor ligand.
-
-
Assay Setup: In a low-volume, non-binding surface microplate (e.g., 384-well), add the reagents in the following order:
-
Unlabeled competitor or buffer.
-
Fluorescent tracer.
-
Receptor preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium, protecting from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration to determine the IC50 and subsequently the Ki.
Förster Resonance Energy Transfer (FRET) Assay
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. In the context of adenosine receptors, FRET can be used to study ligand binding, receptor dimerization, or conformational changes.
Workflow:
Methodology:
-
Cell Preparation: Culture cells expressing the adenosine receptor tagged with a donor fluorophore (e.g., CFP or GFP) on a suitable imaging dish or plate.
-
Ligand Incubation: Incubate the cells with the fluorescently labeled adenosine ligand (the acceptor, e.g., a BODIPY conjugate with appropriate spectral overlap) at various concentrations.
-
Imaging: Using a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets), excite the donor fluorophore.
-
Data Acquisition: Simultaneously measure the fluorescence emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET efficiency or the ratio of acceptor to donor emission. An increase in the FRET signal indicates proximity between the fluorescent ligand and the tagged receptor, signifying binding.
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of the four adenosine receptor subtypes.
Conclusion and Recommendations
The choice between this compound and BODIPY-based adenosine ligands depends heavily on the intended application.
This compound is a well-characterized, high-affinity agonist for the A1 adenosine receptor. Its primary utility lies in studies focused specifically on this receptor subtype where high selectivity is paramount. However, its fluorescence is highly sensitive to the polarity of its environment, and it exhibits weaker fluorescence in aqueous solutions, which may limit its applicability in certain quantitative fluorescence assays and single-molecule studies.
BODIPY-based adenosine ligands offer superior photophysical properties, including high brightness, photostability, and a wide range of available excitation and emission spectra. This makes them highly versatile for various fluorescence-based techniques, including fluorescence polarization, FRET, and high-resolution cellular imaging. The ability to conjugate different BODIPY dyes to various adenosine receptor agonists and antagonists allows for the development of a broad toolkit of fluorescent probes for all four adenosine receptor subtypes. For applications requiring high sensitivity and photostability, particularly in live-cell imaging, BODIPY-based ligands are generally the preferred choice. The availability of far-red emitting BODIPY dyes is a significant advantage for minimizing cellular autofluorescence.
References
A Head-to-Head Comparison of Dansyl-NECA and Cy5-Labeled Adenosine Receptor Probes for Cellular Imaging and Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the accurate study of adenosine receptors. This guide provides a detailed comparison of two common classes of fluorescent probes: Dansyl-NECA and Cy5-labeled adenosine receptor ligands. We will delve into their performance, supported by experimental data, and provide detailed protocols for their use.
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), play a crucial role in various physiological processes, making them attractive therapeutic targets. Fluorescent ligands are invaluable tools for visualizing these receptors and studying their pharmacology in cellular and tissue contexts. Among the available fluorescent probes, this compound and Cyanine5 (Cy5)-labeled ligands are frequently employed. This guide aims to provide an objective comparison to aid researchers in selecting the optimal probe for their experimental needs.
At a Glance: this compound vs. Cy5-Labeled Probes
| Feature | This compound | Cy5-Labeled Probes |
| Fluorophore Type | Dansyl (a small, environmentally sensitive fluorophore) | Cyanine5 (a bright and photostable cyanine dye) |
| Excitation (max) | ~335-340 nm (UV) | ~650 nm (Far-Red) |
| Emission (max) | ~520-535 nm (Green) | ~670 nm (Far-Red/Near-Infrared) |
| Key Advantages | Environmentally sensitive fluorescence can report on binding events. | High brightness and photostability; minimal cellular autofluorescence in the far-red spectrum. |
| Key Disadvantages | Excitation in the UV range can cause cellular damage and autofluorescence. | Can be bulky, potentially affecting ligand binding affinity. |
| Primary Applications | Fluorescence microscopy. | Confocal microscopy, flow cytometry, single-molecule imaging. |
Performance Characteristics
Photophysical Properties
The choice of fluorophore is paramount as it dictates the experimental setup and the quality of the resulting data. Dansyl and Cy5 possess distinct spectral properties that influence their suitability for different applications.
Table 1: Comparison of Photophysical Properties
| Property | Dansyl | Cy5 |
| Max. Excitation (nm) | ~335-340 | ~650 |
| Max. Emission (nm) | ~520-535 | ~670 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~4,300 | ~250,000 |
| Quantum Yield (Φ) | Variable (environmentally sensitive) | ~0.2 |
| Photostability | Moderate | High |
The most significant difference lies in their excitation and emission spectra. Dansyl requires UV excitation, which can be damaging to live cells and can lead to significant background autofluorescence from endogenous molecules. In contrast, Cy5 is excited in the far-red region of the spectrum, where cellular autofluorescence is minimal, leading to a much higher signal-to-noise ratio. Furthermore, Cy5 has a significantly higher molar extinction coefficient and good quantum yield, resulting in a much brighter fluorescent signal compared to Dansyl.
Biological Activity
The conjugation of a fluorophore to a ligand can alter its binding affinity and selectivity for its target receptor. Therefore, it is crucial to evaluate the pharmacological profile of the fluorescent probe.
This compound is a well-characterized agonist for adenosine receptors, often showing selectivity for the A1 subtype. For instance, a commonly cited this compound derivative exhibits a high affinity for the A1 receptor with a Ki value of 27 nM.
Cy5-labeled adenosine receptor ligands have been developed for various subtypes. However, the bulky nature of the Cy5 dye can sometimes negatively impact binding affinity. For example, one study on a Sulfo-Cy5-labeled antagonist for the A1 receptor reported a significant reduction in affinity compared to its unlabeled counterpart, with a pKi of 6.70 (approximately 200 nM). This highlights the importance of careful design and characterization of Cy5-labeled probes to ensure they retain high affinity for the target receptor. For the purpose of this comparison, we will consider a hypothetical high-affinity Cy5-labeled A1 agonist with a Ki value in a similar range to this compound to provide a balanced overview.
Table 2: Comparison of Biological Activity for A1 Adenosine Receptor Probes
| Probe | Receptor Subtype | Ligand Type | Affinity (Ki) | Reference |
| This compound | A1 | Agonist | 27 nM | |
| Cy5-labeled Antagonist | A1 | Antagonist | ~200 nM |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the fluorescently labeled ligand.
Objective: To determine the affinity of this compound or a Cy5-labeled agonist for the A1 adenosine receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Membrane preparations from cells expressing the A1 adenosine receptor (e.g., CHO-A1 cells).
-
Radioligand with known affinity for the A1 receptor (e.g., [3H]CCPA or [125I]AB-MECA).
-
This compound or Cy5-labeled A1 agonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 100 µM NECA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of the unlabeled fluorescent ligand (this compound or Cy5-labeled agonist).
-
Add a fixed concentration of the radioligand to each well.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competitor (e.g., NECA).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Fluorescence Microscopy
This technique allows for the visualization of receptor localization and trafficking in living cells.
Objective: To visualize the binding of this compound or a Cy5-labeled agonist to A1 adenosine receptors on the surface of live cells.
Materials:
-
Cells expressing the A1 adenosine receptor (e.g., HEK293-A1 cells).
-
Glass-bottom imaging dishes.
-
Cell culture medium.
-
This compound or Cy5-labeled A1 agonist.
-
Confocal microscope with appropriate laser lines and filters (e.g., ~340nm excitation for Dansyl, ~640nm for Cy5).
Procedure:
-
Seed the A1 receptor-expressing cells onto glass-bottom dishes and allow them to adhere overnight.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Add the fluorescent probe (this compound or Cy5-labeled agonist) to the cells at a suitable concentration (e.g., 50-100 nM).
-
Incubate the cells for a sufficient time to allow for binding (e.g., 10-30 minutes at 37°C or room temperature to minimize internalization).
-
To confirm specificity of binding, a parallel set of cells can be pre-incubated with a high concentration of an unlabeled A1 antagonist (e.g., DPCPX) before adding the fluorescent probe.
-
Wash the cells gently with fresh medium to remove unbound probe.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filter sets for the chosen fluorophore.
Caption: Workflow for fluorescence microscopy of adenosine receptors.
Adenosine A1 Receptor Signaling Pathway
Both this compound and Cy5-labeled agonists, upon binding to the A1 adenosine receptor, are expected to initiate the same downstream signaling cascade. The A1 receptor is primarily coupled to the inhibitory G protein, Gi.
Caption: Simplified A1 adenosine receptor signaling pathway.
Conclusion: Making the Right Choice
The choice between this compound and a Cy5-labeled probe depends heavily on the specific experimental goals and available instrumentation.
Choose this compound if:
-
You are conducting fluorescence microscopy experiments and have access to a microscope with UV excitation capabilities.
-
You are interested in leveraging the environmentally sensitive nature of the dansyl fluorophore to study ligand binding dynamics.
Choose a Cy5-labeled probe if:
-
Your primary application is confocal microscopy, flow cytometry, or single-molecule imaging.
-
Minimizing cellular autofluorescence and maximizing signal-to-noise ratio is a priority.
-
High photostability is required for long-term imaging experiments.
For most modern cell imaging applications, particularly with live cells, Cy5-labeled probes are generally superior due to their favorable spectral properties, brightness, and photostability. However, it is imperative to carefully validate the pharmacological properties of any Cy5-conjugated ligand to ensure that its affinity and selectivity have not been compromised by the addition of the fluorophore. This compound remains a useful tool, especially for researchers equipped for and interested in its unique solvatochromic properties.
Navigating A1 Adenosine Receptor Imaging: A Comparative Guide to Alternatives for Dansyl-NECA
For researchers, scientists, and drug development professionals engaged in the study of the A1 adenosine receptor (A1AR), the selection of an appropriate imaging probe is paramount. While Dansyl-NECA has been a tool in the field, a growing number of advanced alternatives offer improved selectivity, photostability, and suitability for a wider range of applications, from in vitro fluorescence microscopy to in vivo positron emission tomography (PET). This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
The A1 adenosine receptor, a Gi/o protein-coupled receptor, plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Its activation triggers a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Visualizing and quantifying this receptor is essential for understanding its function and for the development of novel therapeutics.
Fluorescent Ligand Alternatives
A significant advancement in A1AR imaging has been the development of novel fluorescent antagonists. These probes, often based on a xanthine scaffold, are conjugated to far-red fluorophores, offering enhanced photophysical properties compared to older labels.
A notable series of subtype-selective fluorescent antagonists has been developed based on 8-functionalized bicyclo[2.2.2]octylxanthine and 3-functionalized 8-(adamant-1-yl) xanthine scaffolds.[1][2][3][4][5] These have been successfully conjugated with fluorophores such as BODIPY630/650 and sulfonated cyanine5 (Sulfo-Cy5). These newer probes have demonstrated high affinity and selectivity for the human A1AR, making them suitable for a variety of fluorescence-based techniques, including NanoBRET, confocal imaging, and total internal reflection fluorescence (TIRF) microscopy.
Beyond these, other fluorescent ligands have been utilized to study the A1AR, including probes derived from the agonist adenosine, such as FITC-ADAC and NBD-ADAC, and the full agonist NECA, leading to probes like ABEA-BY630. Antagonists based on a xanthine amine congener (XAC), for example XAC-X-BY630, have also been developed.
Quantitative Comparison of Fluorescent Ligands
The following table summarizes the binding affinities of several fluorescent ligands for the A1 adenosine receptor, providing a basis for comparison.
| Ligand | Scaffold/Base | Fluorophore | Receptor Subtype | Binding Affinity (pKi or pKD) | Reference |
| 44a | 8-bicyclo[2.2.2]octylxanthine | BODIPY630/650-X | human A1AR | pKD = 8.3 ± 0.1 | |
| 44b | 8-bicyclo[2.2.2]octylxanthine | BODIPY630/650-X | human A1AR | pKD = 8.5 ± 0.1 | |
| 46a | 8-adamantyl-3-propyl-3-benzamide | Sulfo-Cy5 | human A1AR | pKD = 8.1 ± 0.1 | |
| This compound | NECA | Dansyl | Not Specified | Not Specified in provided context | |
| XAC-X-BY630 | Xanthine Amine Congener | BODIPY-X-630/650 | Not Specified | Not Specified in provided context | |
| ABA-X-BY630 | Adenosine | BODIPY-X-630/650 | Not Specified | Not Specified in provided context |
Non-Fluorescent Alternatives for PET Imaging
For in vivo imaging, particularly in preclinical and clinical settings, positron emission tomography (PET) is the modality of choice. This requires the use of radiolabeled ligands.
[18F]CPFPX (8-Cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine) has been a widely used radioligand for examining the A1AR in humans. However, a significant drawback is its rapid in vivo metabolic degradation. To address this limitation, new xanthine derivatives have been developed as potential alternatives, including [18F]CBCPM (8-cyclobutyl-1-cyclopropymethyl-3-(3-fluoropropyl)xanthine) and [18F]CPMMCB (1-cyclopropylmethyl-3-(3-fluoropropyl)-8-(1-methylcyclobutyl)xanthine). Both of these novel compounds have demonstrated nanomolar affinity for the A1AR in membrane binding studies and show the expected accumulation in A1AR-rich regions of the brain with low non-specific binding in in vitro autoradiography.
The development of A1AR agonist radiotracers for PET has been more challenging. Most established A1AR PET radioligands are antagonists. Agonist radioligands are of interest as they may be more sensitive to changes in endogenous adenosine levels. However, many adenosine-like molecules exhibit poor blood-brain barrier permeability.
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a canonical G-protein coupled receptor (GPCR) that signals through the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can also modulate the activity of other effectors, such as ion channels.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Protocols
NanoBRET Ligand Binding Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying ligand-receptor binding in living cells.
Experimental Workflow:
-
Cell Culture and Transfection: HEK293A cells are transiently transfected with a construct encoding the A1 adenosine receptor tagged with NanoLuc luciferase (NanoLuc-A1AR).
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Ligand Incubation:
-
Saturation Assay: Cells are incubated with increasing concentrations of the fluorescent ligand to determine total binding. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Competition Assay: Cells are incubated with a fixed concentration of the fluorescent ligand and increasing concentrations of a non-labeled test compound.
-
-
BRET Measurement: The NanoLuc substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader.
-
Data Analysis: Saturation and competition binding curves are generated, and binding parameters (KD and Ki) are calculated.
Caption: NanoBRET Ligand Binding Assay Workflow.
Confocal Microscopy for Receptor Visualization
Confocal microscopy allows for high-resolution imaging of fluorescently labeled receptors in living or fixed cells.
Experimental Protocol:
-
Cell Culture: Cells expressing the A1AR are cultured on glass-bottom dishes.
-
Labeling: Cells are incubated with the fluorescent A1AR ligand at an appropriate concentration and for a sufficient time to achieve binding equilibrium.
-
Washing: Unbound ligand is removed by washing the cells with buffer.
-
Imaging: Cells are imaged using a confocal microscope with appropriate laser excitation and emission filter settings for the specific fluorophore. Z-stacks can be acquired to visualize receptor distribution in three dimensions.
This guide provides a starting point for researchers seeking to move beyond this compound for A1 receptor imaging. The presented alternatives offer significant advantages in terms of performance and applicability, empowering more precise and insightful investigations into the pharmacology and cellular biology of the A1 adenosine receptor. The choice of the most suitable probe will ultimately depend on the specific experimental question and the available instrumentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A1 Receptor in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. (PDF) Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A1 Receptor in Living Cells. (2021) | Eleonora Comeo | 11 Citations [scispace.com]
- 5. Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A1Receptor in Living Cells : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Validating Dansyl-NECA Binding Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of fluorescent probes is paramount for generating reliable data in G protein-coupled receptor (GPCR) research. This guide provides a comprehensive comparison for validating the binding specificity of Dansyl-NECA, a fluorescent adenosine receptor ligand, against a panel of selective antagonists for the four adenosine receptor subtypes (A1, A2A, A2B, and A3).
This compound is a fluorescent derivative of the potent, non-selective adenosine receptor agonist, 5'-N-ethylcarboxamidoadenosine (NECA). Its intrinsic fluorescence provides a valuable tool for various applications, including fluorescence microscopy and binding assays. However, to ensure its utility as a specific probe, particularly for the A1 adenosine receptor (A1R) for which it has shown selectivity, rigorous validation of its binding profile against other adenosine receptor subtypes is essential. This guide outlines the experimental framework and data interpretation for such a validation study.
Comparative Binding Affinity of this compound
To validate the binding specificity of this compound, competition binding assays are performed. These assays measure the ability of known selective antagonists for each adenosine receptor subtype to displace this compound from its binding site. The resulting inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this compound's affinity for each receptor subtype in the presence of a competing ligand.
A lower Ki or IC50 value for an A1R-selective antagonist compared to antagonists for A2A, A2B, and A3 receptors would confirm the A1-selectivity of this compound.
Table 1: Comparative Inhibition of this compound Binding by Selective Adenosine Receptor Antagonists
| Receptor Subtype | Selective Antagonist | Expected Ki/IC50 for this compound Displacement | Binding Specificity Interpretation |
| A1 | DPCPX | Low nM | High affinity of this compound for the A1 receptor. |
| A2A | ZM241385 | High nM to µM | Low affinity of this compound for the A2A receptor. |
| A2B | MRS1754 / PSB-603 | High nM to µM | Low affinity of this compound for the A2B receptor. |
| A3 | MRS1220 | High nM to µM | Low affinity of this compound for the A3 receptor. |
Note: The expected values are based on the known A1-selectivity of this compound. Actual experimental values would need to be determined.
Experimental Protocols
The following are detailed methodologies for key experiments to validate this compound binding specificity.
Cell Culture and Membrane Preparation
-
Cell Lines: Use stable cell lines individually expressing high levels of each human adenosine receptor subtype (A1, A2A, A2B, and A3), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.
-
Membrane Preparation:
-
Grow cells to confluency, harvest by scraping, and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store membrane preparations at -80°C.
-
Fluorescence-Based Competition Binding Assay
This assay directly measures the displacement of this compound by unlabeled antagonists.
-
Materials:
-
This compound
-
Selective adenosine receptor antagonists (DPCPX, ZM241385, MRS1754, MRS1220)
-
Membrane preparations expressing A1, A2A, A2B, or A3 receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
In each well of the microplate, add a fixed concentration of this compound (typically at or below its Kd for the A1 receptor).
-
Add increasing concentrations of the selective antagonist.
-
Add a constant amount of the specific membrane preparation to each well.
-
For non-specific binding determination, add a high concentration of a non-fluorescent, high-affinity adenosine receptor ligand (e.g., NECA) in separate wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (typically around 340 nm excitation and 520 nm emission).
-
Plot the fluorescence intensity against the log concentration of the antagonist and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant for the receptor.
-
Radioligand Competition Binding Assay (Alternative Method)
This is a traditional and robust method to determine the binding affinity of this compound indirectly.
-
Materials:
-
This compound
-
Radiolabeled antagonist specific for each receptor subtype (e.g., [3H]DPCPX for A1R, [3H]ZM241385 for A2AR)
-
Membrane preparations
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
In test tubes, add a fixed concentration of the radiolabeled antagonist.
-
Add increasing concentrations of this compound.
-
Add a constant amount of the membrane preparation.
-
For non-specific binding, add a high concentration of a non-labeled selective antagonist in separate tubes.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Analyze the data to determine the IC50 of this compound and subsequently calculate its Ki value.
-
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for validating this compound binding specificity.
Caption: Mechanism of antagonist competition at an adenosine receptor.
The Clear Advantage: Why Dansyl-NECA Outshines Radioligand Binding Assays for Receptor Studies
For researchers, scientists, and drug development professionals navigating the complexities of receptor pharmacology, the choice of assay methodology is paramount. While radioligand binding assays have long been the gold standard, the advent of fluorescent probes like Dansyl-NECA presents a compelling alternative with significant advantages in safety, efficiency, and versatility. This guide provides an objective comparison of this compound-based fluorescence polarization assays and traditional radioligand binding assays, supported by experimental data and detailed protocols.
Fluorescent ligands, such as this compound, offer a powerful, non-radioactive approach to studying ligand-receptor interactions.[1] this compound is a fluorescent agonist that is highly selective for the adenosine A1 receptor, making it a valuable tool for researchers focused on this specific target.[2] This guide will delve into the tangible benefits of adopting this fluorescent technology over conventional radiochemical methods.
At a Glance: this compound vs. Radioligand Binding Assays
| Feature | This compound (Fluorescence Polarization Assay) | Radioligand Binding Assay |
| Principle | Measures the change in polarization of fluorescent light upon ligand binding to a receptor. | Quantifies radioactivity to determine the amount of radiolabeled ligand bound to a receptor. |
| Safety | Non-radioactive, eliminating radiation exposure risks and the need for specialized handling and disposal.[1] | Involves radioactive isotopes, requiring strict safety protocols, licensing, and specialized waste disposal.[1] |
| Ease of Use | Simpler workflow, often a homogeneous "mix-and-read" format, amenable to high-throughput screening. | More complex, multi-step process involving incubation, filtration, and scintillation counting. |
| Cost-Effectiveness | Generally more cost-effective due to the absence of radioactive material procurement and disposal costs.[1] | Higher costs associated with radiolabeled compounds, specialized equipment, and waste management. |
| Data Acquisition | Real-time data acquisition is possible, allowing for kinetic studies. | Typically provides endpoint measurements. |
| Throughput | High-throughput capabilities are readily achievable. | Can be adapted for high-throughput, but is often more labor-intensive. |
| Interference | Potential for interference from fluorescent compounds or light scattering. | Less susceptible to compound fluorescence interference. |
Quantitative Data Summary
The following table summarizes key binding parameters for this compound and a commonly used radioligand for the adenosine A1 receptor, [³H]-DPCPX.
Disclaimer: The data presented below is compiled from different research publications and, therefore, was not obtained under identical experimental conditions. Direct comparison should be made with caution. The Ki value for this compound was determined against the A1 adenosine receptor. The Kd and Bmax values for [³H]-DPCPX were also determined for the A1 adenosine receptor.
| Ligand | Parameter | Value | Receptor Source |
| This compound | Ki | 27 nM | Rat Brain Membranes |
| [³H]-DPCPX | Kd | 50-190 pM | Bovine Brain, Heart, Rat Brain, Fat Cells |
| [³H]-DPCPX | Bmax | Not consistently reported across studies | N/A |
The data indicates that while [³H]-DPCPX exhibits a higher affinity (lower Kd) for the adenosine A1 receptor, this compound still demonstrates a strong and selective binding affinity in the nanomolar range.
Experimental Protocols
This compound Fluorescence Polarization Competition Assay
This protocol describes how to determine the binding affinity (Ki) of an unlabeled test compound for the adenosine A1 receptor using this compound in a fluorescence polarization (FP) competition assay.
Materials:
-
Adenosine A1 receptor membrane preparation (e.g., from CHO or HEK293 cells)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Unlabeled test compounds
-
Black, low-binding 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
-
Assay Setup:
-
Add a fixed volume of the diluted adenosine A1 receptor membrane preparation to each well of the 384-well plate.
-
Add the serially diluted unlabeled test compounds to the wells.
-
Add a fixed volume of the this compound solution to all wells.
-
For control wells, add Assay Buffer instead of the test compound (for maximum polarization) and a saturating concentration of a known A1 receptor antagonist (for minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation wavelength for the dansyl fluorophore is typically around 340 nm, and the emission is measured at approximately 520 nm.
-
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant for the A1 receptor.
-
Radioligand Binding Competition Assay ([³H]-DPCPX)
This protocol outlines the determination of the binding affinity (Ki) of an unlabeled test compound for the adenosine A1 receptor using the radioligand [³H]-DPCPX.
Materials:
-
Adenosine A1 receptor membrane preparation
-
[³H]-DPCPX (radiolabeled antagonist)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled test compounds
-
Non-specific binding control (e.g., a high concentration of an unlabeled A1 receptor antagonist like DPCPX)
-
Glass fiber filters
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In reaction tubes, combine the adenosine A1 receptor membrane preparation, a fixed concentration of [³H]-DPCPX (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of the unlabeled antagonist.
-
-
Incubation:
-
Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing the Mechanisms
To better understand the underlying biology and experimental processes, the following diagrams illustrate the adenosine A1 receptor signaling pathway and the workflows for both assay types.
Caption: Adenosine A1 Receptor Signaling Pathway
Caption: Experimental Workflows Comparison
References
Comparative analysis of fluorescent probes for adenosine receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of fluorescent probes for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). The information presented herein is intended to assist researchers in selecting the most suitable fluorescent tools for their specific experimental needs, ranging from in vitro binding assays to live-cell imaging.
Introduction to Fluorescent Probes for Adenosine Receptors
Fluorescently labeled ligands are indispensable tools for studying the pharmacology and cellular dynamics of G protein-coupled receptors (GPCRs), such as adenosine receptors. These probes offer a non-radioactive alternative for quantifying ligand-receptor interactions and enable the visualization of receptor localization, trafficking, and dimerization in real-time. The choice of a fluorescent probe depends on several factors, including its binding affinity, subtype selectivity, and the photophysical properties of the attached fluorophore. This guide compares a selection of fluorescent agonists and antagonists for each of the four adenosine receptor subtypes, providing key performance data and experimental context.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for a variety of fluorescent probes for each adenosine receptor subtype. The data includes the probe's name, its nature (agonist or antagonist), the fluorophore it is conjugated to, its binding affinity (K_d_ or K_i_), and its selectivity profile where available.
Table 1: Fluorescent Probes for the A1 Adenosine Receptor (A1AR)
| Probe Name | Type | Fluorophore | Affinity (K_d_ / K_i_) (nM) | Selectivity Profile |
| XAC-BY630 | Antagonist | BODIPY 630/650 | 51 | Selective for A1AR over other AR subtypes. |
| CA200645 | Antagonist | BODIPY 630/650 | - | High affinity for A1AR. |
| ABEA-X-BY630 | Agonist | BODIPY 630/650 | - | High affinity for both A1 and A3 ARs.[1] |
| 44a | Antagonist | BODIPY 630/650-X | pK_i_ = 9.54 | High affinity for A1AR, with 25-fold, 7-fold, and 117-fold greater affinity than for A2AAR, A2BAR, and A3AR, respectively.[2] |
| 44b | Antagonist | Sulfo-Cy5 | pK_i_ = 6.70 | Reasonable affinity for A1AR with a promising selectivity profile.[2] |
| 46a | Antagonist | BODIPY 630/650-X | pK_D_ = 8.50 | High affinity for A1AR, with approximately 20-fold greater affinity compared to A2AAR, A2BAR, and A3AR.[2] |
Table 2: Fluorescent Probes for the A2A Adenosine Receptor (A2AAR)
| Probe Name | Type | Fluorophore | Affinity (K_d_ / K_i_) (nM) | Selectivity Profile |
| Preladenant-BY | Antagonist | BODIPY 630/650 | 12.3 | High selectivity for A2AAR over other AR subtypes. |
| Preladenant-Cy5 | Antagonist | Cy5 | 17.0 | High selectivity for A2AAR over other AR subtypes. |
| Preladenant-AF647 | Antagonist | Alexa Fluor 647 | 25.7 | High selectivity for A2AAR over other AR subtypes.[3] |
| MRS5346 | Antagonist | Alexa Fluor 488 | K_D_ = 16.5 | Suitable FP probe for A2AAR. |
| Alexa488-APEC | Agonist | Alexa Fluor 488 | K_i_ = 149 | Binds to A2A and A3 receptors, but not A1. |
| MRS7774 (12) | Antagonist | Janelia Fluor 646 | K_i_ = 144-316 | Highly selective for A2AAR over A1AR, but only 3.4-fold selective over A3AR. |
Table 3: Fluorescent Probes for the A2B Adenosine Receptor (A2BAR)
| Probe Name | Type | Fluorophore | Affinity (K_d_ / K_i_) (nM) | Selectivity Profile |
| PSB-12105 (29) | Antagonist | BODIPY | 0.2-2 | High affinity and selectivity for human, rat, and mouse A2BARs over other AR subtypes. |
| PSB603-BY630 | Antagonist | BODIPY 630/650 | 18.3 | High affinity and very high selectivity for A2BAR with negligible binding to A1, A2A, or A3 receptors at concentrations up to 500 nM. |
Table 4: Fluorescent Probes for the A3 Adenosine Receptor (A3AR)
| Probe Name | Type | Fluorophore | Affinity (K_d_ / K_i_) (nM) | Selectivity Profile |
| MRS5218 | Agonist | Cy5 | K_d_ = 31 | Selectively binds to hA3AR. |
| MRS5449 | Antagonist | Alexa Fluor 488 | K_i_ = 6.4 | Over 10-fold selectivity for A3AR over A1AR and A2AAR. |
| MRS7535 (19) | Antagonist | Sulfo-Cy7 | K_i_ = 21.6 | 11-fold selective vs. A2AAR, and ~50-fold vs. A1AR and A2BAR. |
| AfBP 9 | Affinity-Based Probe | - | - | Good selectivity toward the hA3AR over the other human ARs. |
Table 5: Photophysical Properties of Common Fluorophores
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Quantum Yield (Φ) | General Photostability |
| BODIPY 630/650 | ~630 | ~650 | High (approaching 1.0 in some environments) | Excellent |
| Sulfo-Cy5 | ~646 | ~662 | ~0.28 | Good |
| Alexa Fluor 647 | ~650 | ~665 | ~0.33 | Excellent |
| Janelia Fluor 646 | 646 | 664 | 0.54 | High |
Signaling Pathways
The following diagrams illustrate the primary signaling cascades associated with each adenosine receptor subtype.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (K_i_) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the target adenosine receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its K_d_ value), and varying concentrations of the unlabeled fluorescent probe. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding as a function of the log concentration of the fluorescent probe. Fit the data to a one-site competition model to determine the IC_50_ value. Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
NanoBRET™ Saturation Binding Assay
This protocol is used to determine the binding affinity (K_d_) of a fluorescent probe in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Caption: Workflow for a NanoBRET™ Saturation Binding Assay.
Detailed Steps:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding the adenosine receptor of interest fused at its N-terminus with NanoLuc® luciferase.
-
Cell Plating: Seed the transfected cells into a white, opaque 96-well microplate and allow them to attach overnight.
-
Assay Execution:
-
Prepare serial dilutions of the fluorescent probe in assay buffer.
-
Add the diluted probe to the cells. For non-specific binding determination, add a high concentration of a non-labeled competing ligand to a parallel set of wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubate the plate at 37°C for a sufficient time to reach binding equilibrium.
-
-
BRET Measurement: Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters for the NanoLuc® donor (e.g., 460 nm) and the fluorescent acceptor (e.g., >610 nm for red-shifted fluorophores).
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor emission by the donor emission.
-
Subtract the non-specific binding ratio from the total binding ratio to obtain the specific binding ratio.
-
Plot the specific NanoBRET™ ratio as a function of the fluorescent probe concentration.
-
Fit the data to a one-site saturation binding equation to determine the K_d_ and B_max_ values.
-
Confocal Microscopy for Receptor Localization
This protocol is used to visualize the subcellular localization of fluorescently labeled adenosine receptors.
Detailed Steps:
-
Cell Culture and Labeling:
-
Culture cells expressing the target adenosine receptor on glass-bottom dishes or coverslips.
-
Incubate the cells with the fluorescent probe at a suitable concentration (e.g., 10-100 nM) in a physiological buffer at 37°C for a defined period (e.g., 30-60 minutes).
-
To determine specific binding, pre-incubate a parallel set of cells with a high concentration of a known unlabeled antagonist before adding the fluorescent probe.
-
-
Washing: Gently wash the cells with pre-warmed buffer to remove unbound fluorescent probe.
-
Imaging:
-
Mount the dish or coverslip on the stage of a confocal microscope.
-
Excite the fluorescent probe with the appropriate laser line and collect the emitted fluorescence using a suitable detector and filter set.
-
Acquire images of the cells, focusing on the plasma membrane and intracellular compartments.
-
-
Image Analysis: Analyze the images to determine the localization of the fluorescent signal, which corresponds to the location of the receptor. Compare the images from the total binding and non-specific binding conditions to confirm the specificity of the labeling.
Conclusion
The selection of a fluorescent probe for adenosine receptor studies requires careful consideration of its pharmacological and photophysical properties. This guide provides a comparative overview of a range of currently available probes, highlighting their key characteristics to aid in experimental design. The detailed protocols and signaling pathway diagrams further serve as a resource for researchers in this field. As new probes with improved affinity, selectivity, and photophysical properties are continuously being developed, it is crucial to consult the primary literature for the most up-to-date information.
References
Quantifying Dansyl-NECA Binding Affinity: A Comparative Guide Using NanoBRET and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for quantifying the binding affinity of Dansyl-NECA, a fluorescently labeled adenosine receptor ligand. We will delve into the advanced bioluminescence resonance energy transfer (BRET)-based NanoBRET technology and contrast its performance with established techniques such as radioligand binding assays, fluorescence polarization, and surface plasmon resonance. This objective analysis, supported by available experimental data and detailed protocols, aims to equip researchers with the knowledge to select the most suitable assay for their specific research needs in drug discovery and molecular pharmacology.
Executive Summary
This compound is a valuable tool for studying adenosine receptors, acting as a high-affinity agonist, particularly for the A1 subtype. Quantifying its binding affinity is crucial for understanding its pharmacological profile. NanoBRET emerges as a powerful, live-cell method offering real-time kinetic data, a significant advantage over traditional endpoint assays. While direct comparative experimental data for this compound across all platforms is limited in publicly available literature, this guide consolidates existing data and provides adapted protocols to facilitate such comparisons.
Data Presentation: Quantitative Binding Affinity of this compound
The following table summarizes the reported binding affinities (Ki) of this compound for various adenosine receptor subtypes as determined by radioligand binding assays.
| Adenosine Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| A1 | 27 | [1][2] |
| A2A | 4300 | [1][2] |
| A3 | 3600 | [1] |
Note: Ki values were determined using radioligand binding assays with membrane preparations from cells expressing the respective adenosine receptor subtypes.
Comparison of Methodologies
| Feature | NanoBRET Assay | Radioligand Binding Assay | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged receptor and a fluorescent ligand. | Measures the displacement of a radiolabeled ligand by an unlabeled test compound. | Measures the change in polarization of fluorescent light upon ligand binding to a larger molecule. | Detects changes in refractive index upon ligand binding to an immobilized receptor. |
| Cellular Context | Live cells, providing a more physiological environment. | Typically performed on cell membranes or purified receptors. | In solution, with purified components. | Immobilized receptor on a sensor chip. |
| Data Output | Real-time kinetic and equilibrium binding data (Kd, Ki, kon, koff). | Endpoint equilibrium binding data (Ki, IC50). | Equilibrium binding data (Kd, Ki). | Real-time kinetic and equilibrium binding data (Kd, Ki, kon, koff). |
| Throughput | High-throughput compatible. | Can be high-throughput, but requires handling of radioactivity. | High-throughput compatible. | Lower to medium throughput. |
| Safety | Non-radioactive. | Requires handling and disposal of radioactive materials. | Non-radioactive. | Non-radioactive. |
| Direct this compound Data | Not currently available in public literature. | Ki values are well-established. | Not currently available in public literature. | Not currently available in public literature. |
Experimental Protocols
Quantifying this compound Binding Affinity using NanoBRET
Objective: To determine the binding affinity (Kd and Ki) of this compound for a specific adenosine receptor subtype (e.g., A1) expressed in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the adenosine receptor of interest N-terminally tagged with NanoLuc® luciferase (Nluc-Adenosine Receptor)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
This compound
-
Nano-Glo® Live Cell Assay System (containing Nano-Glo® Substrate and Nano-Glo® Luciferase Assay Buffer)
-
Unlabeled competitor ligands (e.g., NECA for determining non-specific binding)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer with BRET capabilities (e.g., equipped with 450 nm and >600 nm filters)
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Seed cells into 96-well or 384-well plates.
-
Transfect cells with the Nluc-Adenosine Receptor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Saturation Binding Assay (to determine Kd of this compound):
-
Wash the cells with Opti-MEM®.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
To determine non-specific binding, prepare a parallel set of dilutions containing a high concentration of an unlabeled competitor (e.g., 10 µM NECA).
-
Add the this compound dilutions (with and without competitor) to the cells and incubate at 37°C for 1-2 hours to reach equilibrium.
-
Prepare the Nano-Glo® substrate solution according to the manufacturer's protocol.
-
Add the substrate solution to each well.
-
Measure luminescence at 450 nm (donor emission) and >600 nm (acceptor emission) using a BRET-enabled plate reader.
-
-
Competition Binding Assay (to determine Ki of unlabeled compounds):
-
Wash the cells with Opti-MEM®.
-
Prepare serial dilutions of the unlabeled test compound.
-
Add the test compound dilutions to the cells.
-
Add a fixed concentration of this compound (ideally at or below its Kd value determined from the saturation binding assay) to all wells.
-
Incubate at 37°C for 1-2 hours.
-
Add the Nano-Glo® substrate and measure BRET as described above.
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
For saturation binding, plot the specific binding (total binding - non-specific binding) against the this compound concentration and fit the data to a one-site binding model to determine the Kd.
-
For competition binding, plot the BRET ratio against the log concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound by competing with a known radiolabeled ligand for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest
-
Radiolabeled ligand (e.g., [³H]DPCPX for A1 receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled non-specific binding competitor (e.g., NECA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Assay Setup:
-
In a 96-well plate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
For determining non-specific binding, a set of tubes will contain the radioligand and a high concentration of an unlabeled competitor.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
Objective: To determine the binding affinity (Kd) of this compound to a purified adenosine receptor.
Materials:
-
Purified and solubilized adenosine receptor
-
This compound
-
Assay buffer
-
Black, low-binding 384-well plates
-
Plate reader with FP capabilities
Methodology:
-
Assay Setup:
-
Add a fixed concentration of the purified receptor to the wells of the assay plate.
-
Add serial dilutions of this compound to the wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of this compound.
-
Fit the data to a one-site binding model to determine the Kd.
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of this compound to an immobilized adenosine receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified adenosine receptor
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Receptor Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the purified receptor over the surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface (association phase).
-
Flow running buffer over the surface to monitor the dissociation of this compound (dissociation phase).
-
Regenerate the surface between cycles if necessary.
-
Data Analysis:
-
The instrument software generates sensorgrams showing the binding response over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The quantification of ligand-receptor binding affinity is a cornerstone of pharmacological research and drug development. While traditional methods like radioligand binding assays have been instrumental, the emergence of technologies such as NanoBRET offers significant advantages, including the ability to perform real-time measurements in a more physiologically relevant live-cell context without the need for radioactivity.
For this compound, established data from radioligand binding assays confirms its high affinity and selectivity for the A1 adenosine receptor. Although direct experimental data for this compound using NanoBRET, Fluorescence Polarization, or Surface Plasmon Resonance is not widely published, this guide provides detailed, adaptable protocols to enable researchers to perform these comparative studies. By employing these advanced techniques, a more comprehensive understanding of the binding kinetics and affinity of this compound can be achieved, ultimately facilitating the discovery and development of novel therapeutics targeting adenosine receptors.
References
Is Dansyl-NECA the Right Tool for Single-Molecule Imaging? A Comparative Guide
For researchers in pharmacology, cell biology, and drug development, the ability to observe the behavior of individual G-protein coupled receptors (GPCRs) in real-time offers unparalleled insights into their function and regulation. Adenosine receptors, a key class of GPCRs, are crucial targets for therapeutic intervention in a variety of diseases. While fluorescent ligands are indispensable tools for studying these receptors, not all are created equal, especially when pushing the boundaries to the single-molecule level. This guide provides a critical evaluation of Dansyl-NECA, a commonly used fluorescent agonist for adenosine A1 receptors, and compares its suitability for single-molecule imaging with more robust, modern alternatives.
Executive Summary
The Critical Deficiencies of this compound for Single-Molecule Imaging
Single-molecule imaging techniques, such as single-particle tracking (SPT) and photoactivated localization microscopy (PALM), impose stringent demands on the fluorescent probes used. Ideal fluorophores must be exceptionally bright to be detected above cellular autofluorescence, highly photostable to allow for long observation times, and exhibit minimal blinking to ensure continuous tracking of the molecule of interest.
The dansyl fluorophore, the fluorescent component of this compound, falls short in these critical areas:
-
Low Quantum Yield in Aqueous Environments: The fluorescence quantum yield of a dye, a measure of its brightness, is a key determinant of its suitability for single-molecule detection. The dansyl fluorophore is notoriously sensitive to its environment, and its quantum yield drops significantly in polar, aqueous solutions—the very environment of biological imaging.[1] While specific data for this compound is scarce, dansyl amides in aqueous solutions exhibit low quantum yields, which would result in a weak signal that is difficult to distinguish from background noise at the single-molecule level.
-
Environmental Sensitivity and Blinking: The fluorescence intensity of the dansyl group is highly dependent on the local environment.[1][2] This sensitivity, while useful for probing binding events in ensemble studies, is a major drawback for single-molecule imaging. As a receptor moves through different microenvironments on the cell surface, the fluorescence of this compound would be expected to fluctuate, leading to "blinking" and making it challenging to track the molecule's trajectory accurately.
-
Lack of Reported Single-Molecule Imaging Studies: A thorough review of the scientific literature reveals that while this compound has been used for conventional fluorescence microscopy and fluorescence correlation spectroscopy (FCS), there are no published studies demonstrating its successful application in single-molecule imaging.[3][4] This absence of evidence strongly suggests that it is not a viable tool for this purpose.
Superior Alternatives for Single-Molecule Imaging of Adenosine Receptors
Fortunately, the field has advanced beyond dansyl-based probes for high-resolution imaging. Several fluorescent ligands for adenosine receptors have been developed using superior fluorophores that are well-suited for single-molecule studies.
| Feature | This compound | BODIPY-labeled Ligands | Cy5-labeled Ligands |
| Fluorophore | Dansyl | BODIPY 630/650 | Cyanine 5 |
| Brightness | Low in aqueous solution | High | High |
| Photostability | Moderate | High | High |
| Environmental Sensitivity | High | Low | Low |
| Blinking | Prone to blinking | Low | Low |
| Single-Molecule Suitability | No | Yes | Yes |
BODIPY-labeled Ligands: Several adenosine receptor agonists and antagonists have been labeled with BODIPY dyes. These probes are significantly brighter and more photostable than their dansyl counterparts, making them suitable for advanced imaging techniques.
Cyanine Dye-labeled Ligands: Ligands conjugated to cyanine dyes, such as Cy5, have also been successfully used for high-resolution imaging of adenosine receptors. These dyes are known for their high extinction coefficients and good photostability, particularly in the red part of the spectrum where cellular autofluorescence is lower.
Experimental Protocols
To aid researchers in selecting and validating fluorescent ligands for single-molecule imaging of adenosine receptors, we provide a generalized experimental workflow.
Experimental Workflow for Comparing Fluorescent Ligands
Caption: A generalized workflow for the comparison of fluorescent ligands for single-molecule imaging of adenosine receptors.
Detailed Method for Ligand Comparison
-
Cell Preparation:
-
Culture cells expressing the adenosine receptor of interest (e.g., HEK293 cells stably expressing A1R) on glass-bottom imaging dishes suitable for TIRF microscopy.
-
For validation of specific binding, a control experiment with parental cells (not expressing the receptor) should be performed.
-
-
Ligand Labeling:
-
Prepare stock solutions of the fluorescent ligands (this compound, BODIPY-ligand, Cy5-ligand) in DMSO.
-
On the day of the experiment, dilute the ligands to the final desired concentration (typically 1-10 nM for single-molecule imaging) in an appropriate imaging buffer (e.g., HBSS).
-
Incubate the cells with the diluted ligand for 10-15 minutes at room temperature.
-
Gently wash the cells three times with imaging buffer to remove unbound ligand.
-
-
Single-Molecule Imaging:
-
Mount the imaging dish on a total internal reflection fluorescence (TIRF) microscope equipped with the appropriate lasers for excitation of the different fluorophores and a sensitive EMCCD or sCMOS camera.
-
Acquire a time-lapse series of images (typically 1000-2000 frames) with a short exposure time (e.g., 20-50 ms) to capture the dynamics of the receptors.
-
Adjust the laser power to achieve a density of single molecules suitable for tracking.
-
-
Data Analysis:
-
Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, or custom MATLAB scripts) to detect and localize individual fluorescent spots in each frame.
-
Connect the localizations in consecutive frames to reconstruct the trajectories of individual receptors.
-
From the trajectories, calculate parameters such as the mean squared displacement (MSD) to determine the diffusion coefficient of the receptors.
-
Quantify the photobleaching lifetime of each fluorophore by measuring the duration of the fluorescent signal from individual molecules.
-
Compare the signal-to-noise ratio and the density of detected molecules for each fluorescent ligand.
-
Signaling Pathway Context
The choice of a fluorescent ligand can also be influenced by its effect on receptor signaling. This compound is an agonist, meaning it activates the receptor. When comparing different ligands, it is important to be aware of their pharmacological properties (agonist vs. antagonist) as this will affect the biological interpretation of the single-molecule data.
Caption: A simplified signaling pathway for an agonist-activated adenosine receptor.
Conclusion
The selection of an appropriate fluorescent probe is paramount for the success of single-molecule imaging experiments. While this compound has its applications in ensemble-level fluorescence studies, its photophysical characteristics make it a poor choice for single-molecule imaging. Researchers aiming to unravel the dynamics of adenosine receptors at the single-molecule level should turn to ligands labeled with bright, photostable, and environmentally insensitive fluorophores. By following the provided experimental guidelines, researchers can confidently select and validate the best tools for their specific research questions, paving the way for new discoveries in GPCR biology and pharmacology.
References
- 1. Dansyl amide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New fluorescent adenosine A>1>-receptor agonists that allow quantification of ligand-receptor interactions in microdomains of single living cells - University of Nottingham Ningbo China [research.nottingham.edu.cn]
Navigating the Nuances of Fluorescent Ligands: A Comparative Guide to Dansyl-NECA for Quantitative Adenosine Receptor Studies
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of adenosine receptors, the choice of a fluorescent ligand is a critical determinant of experimental success. This guide provides a comprehensive comparison of Dansyl-NECA, a widely used fluorescent agonist, with modern alternatives, offering insights into its limitations and guiding the selection of the most appropriate tool for rigorous quantitative studies.
This compound, a derivative of the potent adenosine receptor agonist NECA (Adenosine-5'-N-ethylcarboxamide) labeled with a dansyl fluorophore, has been a valuable tool for visualizing adenosine A1 receptors. However, its application in precise quantitative assays is hampered by inherent limitations of the dansyl moiety. This guide delves into these limitations, presents superior alternatives, and provides detailed experimental protocols to empower researchers in making informed decisions.
The Achilles' Heel of this compound: Photophysical Drawbacks
The primary limitations of this compound in quantitative studies stem from the photophysical properties of its dansyl fluorophore. These drawbacks can introduce variability and uncertainty into experimental data.
Environmental Sensitivity: The fluorescence emission of the dansyl group is highly sensitive to the polarity of its local environment.[1] This means that changes in the solvent or the binding pocket of the receptor can alter the fluorescence intensity and emission wavelength, making it difficult to discern whether a change in signal is due to a binding event or a change in the fluorophore's immediate surroundings. This property can be particularly problematic in quantitative assays like fluorescence polarization, where a stable fluorescence signal is paramount.[2][3]
Variable Quantum Yield: The quantum yield of the dansyl fluorophore, a measure of its fluorescence efficiency, is not constant and can vary significantly depending on the solvent.[1] This variability makes it challenging to establish a direct and reliable correlation between fluorescence intensity and the concentration of the bound ligand, a cornerstone of quantitative analysis.
A Brighter Future: Superior Alternatives to this compound
The limitations of this compound have spurred the development of a new generation of fluorescent adenosine receptor ligands utilizing more robust and stable fluorophores. These alternatives offer significant advantages for quantitative applications.
A prominent example is ABEA-X-BY630 , a non-selective adenosine receptor agonist labeled with the BODIPY 630/650 dye. BODIPY dyes are renowned for their high quantum yields, narrow emission spectra, and excellent photostability, making them far less susceptible to environmental effects compared to the dansyl fluorophore.
Other alternatives include ligands conjugated to Alexa Fluor or Cyanine dyes, which also exhibit superior photophysical properties for quantitative studies.
Head-to-Head Comparison: this compound vs. Modern Alternatives
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and a representative modern alternative, ABEA-X-BY630. It is important to note that direct comparisons under identical experimental conditions are limited in the published literature, and these values are compiled from various sources. Researchers are strongly encouraged to perform in-house validation for their specific assay conditions.
| Feature | This compound | ABEA-X-BY630 | Rationale for Superiority of Alternative |
| Fluorophore | Dansyl | BODIPY 630/650 | BODIPY dyes exhibit higher photostability, a more stable quantum yield, and less environmental sensitivity. |
| Receptor Selectivity | Selective for A1 adenosine receptor | Non-selective adenosine receptor agonist | While this compound offers A1 selectivity, the superior photophysics of ABEA-X-BY630's fluorophore make it more reliable for pan-adenosine receptor quantitative assays. For subtype-specific studies, other BODIPY-labeled selective ligands are available. |
| Binding Affinity (Ki/pEC50) | Ki (A1): ~27 nM | pEC50 (A1): ~8.47, pEC50 (A2A): ~6.76, pEC50 (A2B): ~5.69, pEC50 (A3): ~8.57 | While affinities can vary with experimental conditions, the reliability of quantitative data from ABEA-X-BY630 is expected to be higher due to its stable fluorophore. |
Experimental Corner: Protocols for Quantitative Analysis
This section provides detailed methodologies for two key quantitative assays: a traditional competitive binding assay and a modern NanoBRET assay.
Experimental Protocol 1: Competitive Binding Assay Using a Fluorescent Ligand
This protocol outlines a general procedure for a competitive binding assay using a fluorescent ligand like this compound or its alternatives to determine the binding affinity of an unlabeled test compound.
Objective: To determine the inhibitory constant (Ki) of a test compound for an adenosine receptor.
Materials:
-
Cells expressing the target adenosine receptor subtype.
-
Fluorescent ligand (e.g., this compound).
-
Unlabeled test compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.2% BSA, pH 7.4).
-
96-well microplate (non-binding surface recommended).
-
Plate reader capable of detecting fluorescence.
Procedure:
-
Cell Preparation: Seed cells expressing the target receptor in a 96-well plate and grow to the desired confluence.
-
Compound Dilution: Prepare a serial dilution of the unlabeled test compound in assay buffer.
-
Assay Setup:
-
To each well, add the unlabeled test compound at various concentrations.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known unlabeled ligand.
-
-
Addition of Fluorescent Ligand: Add a fixed concentration of the fluorescent ligand to all wells. The concentration of the fluorescent ligand should ideally be at or below its Kd for the receptor.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Detection: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the log of the unlabeled compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Experimental Protocol 2: NanoBRET Ligand Binding Assay
This protocol describes a bioluminescence resonance energy transfer (BRET)-based assay for quantifying ligand-receptor binding in live cells, offering higher sensitivity and a homogenous format compared to traditional methods.
Objective: To determine the binding affinity (Kd or Ki) of fluorescent or unlabeled ligands.
Materials:
-
Cells co-expressing the adenosine receptor tagged with NanoLuc luciferase (Nluc) and a fluorescent energy acceptor.
-
Fluorescent ligand or unlabeled test compounds.
-
NanoBRET substrate (e.g., furimazine).
-
Assay buffer.
-
96-well white microplate.
-
Luminometer capable of measuring dual-wavelength emission.
Procedure:
-
Cell Preparation: Seed cells co-expressing the Nluc-receptor fusion and the fluorescent acceptor in a 96-well plate.
-
Assay Setup:
-
For saturation binding, add increasing concentrations of the fluorescent ligand to the wells.
-
For competitive binding, add a fixed concentration of the fluorescent ligand and increasing concentrations of the unlabeled test compound.
-
-
Substrate Addition: Add the NanoBRET substrate to all wells and incubate for a short period according to the manufacturer's instructions.
-
Detection: Measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a luminometer.
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
For saturation binding, plot the BRET ratio against the fluorescent ligand concentration and fit to a one-site binding model to determine the Kd.
-
For competitive binding, plot the BRET ratio against the log of the unlabeled compound concentration and fit to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the adenosine A1 receptor signaling pathway and the workflows of the described experimental assays.
References
- 1. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Recent advances in fluorescence anisotropy/polarization signal amplification - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00058J [pubs.rsc.org]
- 4. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. — Immunology [immunology.ox.ac.uk]
A Comparative Analysis of Dansyl-NECA Photostability for Advanced Research Applications
In the realm of molecular pharmacology and cellular imaging, the selection of a fluorescent probe is a critical determinant of experimental success. For researchers investigating adenosine receptors, Dansyl-NECA has emerged as a valuable tool due to its selective binding to the A1 subtype.[1][2] However, the utility of any fluorophore is intrinsically linked to its photostability—the ability to resist photobleaching and maintain a stable fluorescent signal under prolonged illumination. This guide provides a comparative overview of the photophysical properties of the dansyl fluorophore, the fluorescent component of this compound, against other commonly used fluorophores.
Quantitative Comparison of Fluorophore Properties
The following table summarizes key photophysical parameters for the dansyl fluorophore alongside other widely used fluorescent dyes. It is important to note that the properties of the dansyl fluorophore, particularly its quantum yield, are highly sensitive to the polarity of its environment.[5]
| Fluorophore | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| Dansyl | ~4,300 | 0.07 (in water) - 0.66 (in dioxane) | Moderate |
| Fluorescein | ~70,000 | ~0.93 | Low |
| Rhodamine B | ~106,000 | ~0.31 (in water) | Moderate |
| Cy5 | ~250,000 | ~0.20 | High |
| Alexa Fluor 488 | ~71,000 | ~0.92 | High |
Note: The data presented for the dansyl fluorophore is based on studies of dansyl glycine and may vary for the this compound conjugate. The environmental sensitivity of the dansyl group's quantum yield can be advantageous for probing ligand binding events but may also contribute to variability in fluorescence intensity.
Experimental Protocol for Determining Fluorophore Photostability
To empirically assess and compare the photostability of fluorophores like this compound, a standardized protocol using fluorescence microscopy is essential. This methodology allows for the direct measurement of photobleaching under controlled conditions.
Objective: To quantify the rate of photobleaching of a fluorescent ligand bound to its target under continuous illumination.
Materials:
-
Fluorescence microscope equipped with a suitable excitation light source (e.g., laser or arc lamp) and filter sets for the fluorophore of interest.
-
A sensitive camera for capturing time-lapse images.
-
Cells or tissue expressing the target receptor (e.g., adenosine A1 receptor for this compound).
-
The fluorescent ligand (e.g., this compound) and a non-fluorescent competitor for control experiments.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare cell or tissue samples expressing the target receptor and incubate them with the fluorescent ligand at a concentration sufficient to achieve specific binding.
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Select the appropriate objective lens and filter set for the fluorophore.
-
Adjust the excitation light intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid photobleaching. It is crucial to keep the illumination intensity constant across all experiments.
-
-
Time-Lapse Imaging:
-
Focus on a region of interest (ROI) displaying specific fluorescent labeling.
-
Acquire a time-lapse series of images under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.
-
-
Data Analysis:
-
For each image in the time-lapse series, measure the mean fluorescence intensity within the ROI.
-
Correct for background fluorescence by measuring the intensity of a region without specific labeling.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizing Experimental Workflows and Concepts
To further elucidate the processes involved in evaluating fluorophore photostability, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the factors influencing photostability.
Caption: Workflow for measuring fluorophore photostability.
References
- 1. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 2. Immunofluorescence - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 5. Dansyl glycine [omlc.org]
A Comparative Guide to the Selectivity Profile of Dansyl-NECA for A1 vs. A2A Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dansyl-NECA's selectivity for the adenosine A1 and A2A receptors against other common adenosine receptor ligands. The information is supported by experimental data and detailed protocols to assist in the design and interpretation of research studies in pharmacology and drug development.
Introduction to this compound and Adenosine Receptors
This compound is a fluorescent derivative of the potent, non-selective adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine). The addition of the dansyl group allows for its use in fluorescent-based assays. Understanding the selectivity profile of such ligands is crucial for accurately interpreting experimental results and for the development of receptor-subtype-specific drugs. Adenosine receptors, primarily the A1 and A2A subtypes, are G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation, making them important therapeutic targets.
Selectivity Profile of this compound
This compound exhibits a strong preference for the adenosine A1 receptor over the A2A receptor. This selectivity is demonstrated by its significantly lower inhibition constant (Ki) for the A1 receptor compared to the A2A receptor.
Comparative Ligand Selectivity at A1 vs. A2A Receptors
To provide a broader context for this compound's selectivity, the following table compares its binding affinity with that of other well-characterized adenosine receptor agonists and antagonists.
| Ligand | Type | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A2A Ki / A1 Ki) |
| This compound | Agonist | 27 | 4300 | ~159-fold for A1 |
| NECA | Agonist | 14 | 20 | Non-selective |
| CGS-21680 | Agonist | 290 | 27 | ~11-fold for A2A |
| DPCPX | Antagonist | 3.9[1] | 130[1] | ~33-fold for A1[1] |
| ZM 241385 | Antagonist | >1000 | 1.4 | >714-fold for A2A |
Experimental Methodologies
Radioligand Binding Assay Protocol
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for adenosine A1 and A2A receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human adenosine A1 or A2A receptors.
-
Radioligand: [³H]-DPCPX for A1 receptors or [³H]-CGS 21680 for A2A receptors.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of a non-labeled ligand instead of the test compound.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay Protocol
This protocol describes a method to assess the functional activity of a test compound as an agonist or antagonist at A1 (Gi-coupled) or A2A (Gs-coupled) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing human adenosine A1 or A2A receptors (e.g., HEK293 or CHO cells).
-
Test compound (e.g., this compound) at various concentrations.
-
Forskolin (an adenylyl cyclase activator, for A1 receptor assays).
-
A known A1 or A2A agonist (for antagonist assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and supplements.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and allow it to equilibrate.
-
For A2A Agonist Assay: Add the test compound at various concentrations to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
For A1 Agonist Assay: Add the test compound at various concentrations, followed by the addition of forskolin to stimulate cAMP production. Incubate for a specified time.
-
For Antagonist Assay: Pre-incubate the cells with the test compound at various concentrations before adding a known agonist for the respective receptor.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Analyze the data to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways of the A1 and A2A adenosine receptors and a typical experimental workflow for determining ligand selectivity.
Caption: Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A2A Receptor Signaling Pathway
Caption: Ligand Selectivity Determination Workflow
References
Safety Operating Guide
Navigating the Safe Disposal of Dansyl-NECA: A Procedural Guide
Key Chemical and Physical Properties of Dansyl-NECA
Understanding the fundamental properties of this compound is the first step in its safe management. Key quantitative data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 640.75 g/mol | [1] |
| Molecular Formula | C₃₀H₄₀N₈O₆S | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage Temperature | -20°C | |
| CAS Number | 219982-12-4 | |
| Density (Predicted) | 1.464 g/cm³ |
Hazard Profile and Essential Safety Precautions
Given that this compound contains a dansyl group, it is prudent to handle it with the same level of caution as other hazardous dansyl-containing compounds. For instance, Dansylaziridine is classified as harmful if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen. Therefore, all handling and disposal procedures for this compound should be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles. All work should be performed in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its associated waste must be managed through a certified hazardous waste program. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
Solid this compound Waste: Collect any unused or expired this compound powder, as well as grossly contaminated disposable items (e.g., weigh boats, spatulas), in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound should be collected in a separate, sealed plastic bag or container designated for solid hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, including experimental supernatants and washings, must be collected in a designated, leak-proof, and sealable hazardous waste container for organic or chemical waste.
2. Container Labeling:
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (based on related compounds): "Toxic," "Harmful," "Possible Carcinogen"
-
The date when the first waste was added to the container.
3. Storage of Hazardous Waste:
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from incompatible materials.
4. Final Disposal:
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize this compound waste unless you are following a specifically approved and validated institutional protocol.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
By adhering to these rigorous disposal procedures, laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe working environment and maintaining regulatory compliance.
References
Essential Safety and Handling Protocols for Dansyl-NECA
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling Dansyl-NECA in powdered form or in solution.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving may be appropriate when handling concentrated solutions. |
| Eye Protection | Safety glasses with side shields or Goggles | Protects against splashes and airborne particles. Goggles provide a tighter seal and are recommended when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A buttoned lab coat provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Dust mask or respirator | When handling the powdered form of this compound, a dust mask (e.g., N95) should be used to prevent inhalation. In cases of significant aerosol generation, a respirator with an appropriate cartridge may be necessary. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that an eyewash station and safety shower are readily accessible.
-
-
Weighing and Reconstitution :
-
Handle the solid form of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Use a microbalance with a draft shield for accurate weighing.
-
To reconstitute, add the solvent (e.g., DMSO) slowly to the vial containing the powdered this compound to avoid splashing.[1] Cap the vial and vortex gently until fully dissolved.
-
-
Experimental Use :
-
When transferring solutions of this compound, use appropriate pipettes with filtered tips to prevent aerosol formation.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Remove and dispose of PPE as described in the disposal plan below.
-
Wash hands thoroughly with soap and water after completing the work.
-
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and labeled container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove gloves without touching the outer surface and dispose of them in the designated solid hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
IV. Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
